molecular formula C8H5BrN2O B1523343 3-Bromo-1,5-naphthyridin-2(1H)-one CAS No. 859986-64-4

3-Bromo-1,5-naphthyridin-2(1H)-one

Cat. No.: B1523343
CAS No.: 859986-64-4
M. Wt: 225.04 g/mol
InChI Key: DOLOOTZBCRCOGK-UHFFFAOYSA-N
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Description

3-Bromo-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLOOTZBCRCOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704542
Record name 3-Bromo-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859986-64-4
Record name 3-Bromo-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Optimization of 1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold (1,5-diazanaphthalene) represents a "privileged structure" in medicinal chemistry, offering a distinct bioisosteric alternative to quinolines and isoquinolines. Its utility spans from ALK5 inhibitors to HIV-1 integrase antagonists and antiparasitic agents .

However, the scaffold presents unique physicochemical challenges—specifically regarding basicity and aqueous solubility—that often lead to attrition in early discovery phases. This guide moves beyond standard textbook definitions to provide a mechanistic understanding of the scaffold's properties, coupled with validated protocols for synthesis and physicochemical profiling.

Part 1: Structural & Electronic Fundamentals

To optimize a 1,5-naphthyridine derivative, one must first master its electronic landscape. Unlike naphthalene, the introduction of nitrogen atoms at the 1 and 5 positions creates a strong permanent dipole and alters the electrostatic potential surface significantly.

Electronic Architecture & Basicity

The molecule possesses


 symmetry. The nitrogen lone pairs are located in 

orbitals orthogonal to the

-system.
  • Basicity (pKa): The parent 1,5-naphthyridine has a pKa of approximately 2.91 .

    • Mechanistic Insight: It is significantly less basic than pyridine (pKa ~5.2) or isoquinoline (pKa ~5.4). This is due to the inductive electron-withdrawing effect of the second nitrogen atom across the ring system.

    • Drug Design Implication: To improve solubility in acidic media (stomach pH), substituents that donate electron density (e.g., -NH2, -OMe) at positions 2 or 4 are often required to raise the pKa to a physiologically relevant range (4.0–6.0).

Lipophilicity (LogP/LogD)
  • LogP (Octanol/Water): ~2.61.[1]

  • LogD (pH 7.4): Remains close to LogP due to the low pKa (molecule is neutral at physiological pH).

  • Pi-Stacking: The electron-deficient nature of the ring system (due to two electronegative nitrogens) makes 1,5-naphthyridines excellent candidates for

    
    -
    
    
    
    stacking interactions
    . This is the primary driving force behind their potency as DNA intercalators and kinase inhibitors (sandwiching between aromatic residues in the ATP binding pocket).
Reactivity Profile

The 1,5-naphthyridine ring is deactivated towards electrophilic substitution but highly activated towards nucleophilic attack , particularly at positions 2, 4, 6, and 8 .

  • Electrophilic Attack: Difficult. Occurs at C3/C7 only under forcing conditions.

  • Nucleophilic Attack: Facile at C2/C4. This is the primary vector for derivatization (e.g., displacing a halogen with an amine).

Part 2: Synthetic Strategy & Functionalization[2][3][4]

We utilize the Gould-Jacobs reaction followed by chlorination and nucleophilic displacement. This route is robust, scalable, and allows for late-stage diversification at the 4-position, which is critical for modulating biological activity.

Synthesis Workflow Visualization

G Start 3-Aminopyridine Step1 Condensation (EMME) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Cyclization (250°C, Ph2O) Inter1->Step2 Prod1 4-Hydroxy- 1,5-naphthyridine Step2->Prod1 Step3 Chlorination (POCl3) Prod1->Step3 Prod2 4-Chloro- 1,5-naphthyridine Step3->Prod2 Step4 SNAr Displacement (R-NH2) Prod2->Step4 Final Functionalized Drug Candidate Step4->Final

Caption: Figure 1. Modular synthesis pathway for 4-substituted 1,5-naphthyridine derivatives via the Gould-Jacobs protocol.

Detailed Protocol: Synthesis of 4-Amino-1,5-Naphthyridine Derivatives

Objective: Synthesize a library of 4-amino substituted derivatives to probe Structure-Activity Relationships (SAR).

Step 1: The Gould-Jacobs Cyclization

  • Condensation: Mix 3-aminopyridine (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) in ethanol. Reflux for 4 hours. Concentrate to yield the enamine.

  • Cyclization: Add the enamine dropwise to boiling diphenyl ether (250°C). Critical: High temperature is required to overcome the activation energy of the electrocyclic ring closure.

  • Isolation: Cool to RT. Dilute with hexane. The 4-hydroxy-1,5-naphthyridine-3-carboxylate ester precipitates.[2] Filter and wash.[2]

Step 2: Chlorination (The Activation)

  • Suspend the 4-hydroxy intermediate in neat POCl

    
    .
    
  • Reflux for 2 hours. The solution will turn clear/dark.

  • Safety: Quench slowly into ice-water containing NH

    
    OH. Extract with DCM. This yields the 4-chloro derivative.
    

Step 3: Nucleophilic Displacement (


) 
  • Dissolve 4-chloro-1,5-naphthyridine in ethanol or DMF.

  • Add the desired amine (e.g., morpholine, piperazine) (2.0 eq).

  • Heat to 80°C for 4–12 hours.

  • Purification: Evaporate solvent. Purify via flash chromatography (DCM/MeOH).

Part 3: Physicochemical Characterization Protocols

Once synthesized, the derivative must be profiled. We prioritize pKa and Solubility as they dictate the formulation strategy.

Data Summary Table: Key Properties
PropertyValue (Parent)Optimization TargetMethod of Adjustment
pKa (BH+) 2.914.5 – 6.5Introduce e- donating groups (-NH2, -OMe) at C2/C4.
LogP 2.611.5 – 3.5Add polar heterocycles (morpholine) to lower LogP.
H-Bond Acceptors 23 – 5Inherent to scaffold; add side chains.
H-Bond Donors 01 – 2Essential for solubility; add amide/amine linkers.
Fluorescence WeakHigh Quantum YieldRigidify structure; extend conjugation at C2.
Protocol: Potentiometric pKa Determination

Rationale: Standard UV methods fail if the compound lacks a distinct chromophore shift upon protonation. Potentiometry is the "Gold Standard."

Materials:

  • Automatic Titrator (e.g., Sirius T3 or Mettler Toledo).

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • Ionic Strength Adjuster (0.15 M KCl).

Procedure:

  • Dissolution: Dissolve 1–2 mg of the 1,5-naphthyridine derivative in 10 mL of water.

    • Troubleshooting: If insoluble, use a co-solvent method (Water/Methanol ratios: 20%, 40%, 60%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Acidification: Lower pH to ~1.8 using 0.1 M HCl to fully protonate the nitrogens.

  • Titration: Titrate with 0.1 M KOH until pH reaches ~11.0.

  • Analysis: Plot pH vs. Volume. The inflection point corresponds to the pKa.

    • Expectation: Look for a single inflection for mono-amino derivatives. If poly-amino, ensure resolution between the ring nitrogen pKa (low) and the substituent amine pKa (high).

Protocol: Thermodynamic Solubility (Shake-Flask)
  • Add excess solid compound to pH 7.4 phosphate buffer.

  • Incubate at 25°C with constant agitation for 24 hours.

  • Filter through a 0.45 µm PVDF membrane.

  • Quantify filtrate concentration via HPLC-UV against a standard curve.

Part 4: Spectroscopic & Biological Logic

Fluorescence as a Tool

Recent literature highlights 1,5-naphthyridines as effective fluorophores, particularly when rigidified. They exhibit large Stokes shifts, making them excellent candidates for "Turn-On" DNA/RNA probes .[3]

  • Mechanism: Intercalation into the DNA helix isolates the naphthyridine from solvent quenching, resulting in fluorescence enhancement.

  • Wavelengths: Absorption typically ~300-350 nm; Emission ~400-500 nm (highly dependent on substituents).

Optimization Logic Workflow

OptimizationLoop Struct 1,5-Naphthyridine Scaffold Prop1 Measure pKa (Target: >4.0) Struct->Prop1 Decision1 Is pKa < 4.0? Prop1->Decision1 Mod1 Add e- Donor (C2/C4 -NH2) Decision1->Mod1 Yes Prop2 Measure LogP (Target: <3.5) Decision1->Prop2 No Mod1->Struct Decision2 Is LogP > 3.5? Prop2->Decision2 Mod2 Add Solubilizing Group (Morpholine/Piperazine) Decision2->Mod2 Yes Bio Biological Assay (IC50 / DNA Binding) Decision2->Bio No Mod2->Struct

Caption: Figure 2. Iterative optimization loop for tuning physicochemical properties of naphthyridine derivatives.

References

  • Brown, D. J. (2000). The Naphthyridines. In The Chemistry of Heterocyclic Compounds. Wiley.

  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews.

  • Malancona, S., et al. (2004). 1,5-Naphthyridine derivatives as ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Sato, Y., et al. (2007).[4] Strong binding of naphthyridine derivatives to cytosine in an AP site-containing DNA duplex. Nucleic Acids Research.

  • Ma, H., et al. (2025).[3] Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. Analyst.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136070, 1,5-Naphthyridine.

Sources

Tautomerism of 3-Bromo-1,5-naphthyridin-2(1H)-one vs lactim forms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Tautomerism of 3-Bromo-1,5-naphthyridin-2(1H)-one: A Comprehensive Analysis of the Lactam-Lactim Equilibrium

Abstract

The 1,5-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity and physicochemical properties of these molecules, including absorption, distribution, metabolism, and excretion (ADME), are profoundly influenced by their tautomeric state.[2] This guide provides an in-depth technical analysis of the lactam-lactim tautomerism of this compound. We will explore the fundamental principles governing this equilibrium, detail robust experimental and computational methodologies for its characterization, and discuss the critical implications for drug discovery and development. The protocols described herein are designed as self-validating systems to ensure unambiguous determination of the dominant tautomeric form under various conditions.

The Central Role of Tautomerism in Heterocyclic Chemistry

Lactam-lactim tautomerism is a specific form of prototropic tautomerism involving the migration of a proton between a nitrogen and an oxygen atom within a heterocyclic system.[3][4] In the context of this compound, this equilibrium exists between the amide (lactam) form and the imidic acid (lactim) form.

Figure 1: The lactam-lactim tautomeric equilibrium of this compound.

The position of this equilibrium is not fixed; it is a dynamic process influenced by a multitude of factors. For drug development professionals, assuming a single structure can be misleading, as the biologically active tautomer may not be the most stable form in the solid state or the formulation solvent.[2] Understanding and controlling this equilibrium is therefore paramount.

Fundamental Factors Governing the Equilibrium

The preference for the lactam or lactim tautomer is dictated by its relative thermodynamic stability, which is highly sensitive to the molecular environment.

  • Solvent Polarity: This is one of the most critical factors. Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to stabilize the more polar lactam tautomer.[5][6] Conversely, non-polar solvents favor the less polar lactim form.[5] The lactam's greater dipole moment leads to stronger dipole-dipole interactions with polar solvent molecules.

  • Substituent Effects: The electronic nature of substituents on the heterocyclic ring can shift the equilibrium. The bromine atom at the C3 position in our target molecule is an electron-withdrawing group. By analogy with substituted 2-pyridones, electron-withdrawing substituents can favor the lactim tautomer.[6][7] Computational studies on related systems confirm that substituents significantly influence tautomeric preference.[8]

  • pH and Ionization: The acidic or basic nature of the medium can dramatically alter the tautomeric landscape. The pKa values of the N-H proton in the lactam and the O-H proton in the lactim are different, leading to pH-dependent populations of ionized species which can drive the equilibrium.[7]

  • Temperature: The tautomeric equilibrium constant is temperature-dependent. Studies on similar systems have shown that increasing the temperature can shift the equilibrium, often favoring the lactim form.[6][9]

  • Aggregation and Dimerization: In non-polar solvents or in the solid state, 2-pyridone and its derivatives are known to form hydrogen-bonded dimers.[5] This dimerization strongly favors the lactam tautomer. The equilibrium in solution is often a complex interplay between monomer-dimer equilibrium and tautomeric equilibrium.[10]

A Validated Experimental Workflow for Tautomer Characterization

To authoritatively determine the tautomeric state of this compound, a multi-pronged approach combining spectroscopy and synthesis of control compounds is essential. This workflow ensures that spectral assignments are unambiguous.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="Synthesis of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Synthesis of Locked N-Methyl Analog\n(Lactam Control)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Synthesis of Locked O-Methyl Analog\n(Lactim Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Spectroscopic Analysis\n(NMR, IR, UV-Vis)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Comparative Data Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Determination of Predominant Tautomer\nand Equilibrium Position", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> D [label="Characterize Target"]; B -> D [label="Establish Lactam Signature"]; C -> D [label="Establish Lactim Signature"]; D -> E [label="Collect Spectra"]; E -> F [label="Assign & Quantify"]; }

Figure 2: A self-validating experimental workflow for tautomer determination.

Synthesis of "Locked" Tautomer Controls

The cornerstone of this workflow is the synthesis of N-methyl and O-methyl analogs. These compounds are "locked" into the lactam and lactim forms, respectively, as they cannot interconvert. Their spectra provide the ground truth for identifying the tautomers in the equilibrium mixture.[10][11]

Protocol 3.1.1: Synthesis of N-Methyl Lactam Control

  • Dissolve: Suspend this compound (1 eq.) in a suitable aprotic solvent like DMF or acetonitrile.

  • Deprotonate: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.). The choice of a carbonate base often favors N-alkylation over O-alkylation.

  • Alkylate: Add methyl iodide (CH₃I, 1.2 eq.) dropwise at room temperature.

  • React: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Isolate: Quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify: Purify the crude product by column chromatography to yield the N-methylated derivative.

Protocol 3.1.2: Synthesis of O-Methyl Lactim Control

  • Dissolve: Suspend this compound (1 eq.) in a suitable solvent.

  • Select Reagent: Use a reagent known to favor O-alkylation. A classic choice is reacting the substrate with silver carbonate (Ag₂CO₃, 1.5 eq.) and methyl iodide (CH₃I, 1.2 eq.) in a solvent like chloroform or toluene.[10] The silver salt enhances the nucleophilicity of the oxygen atom.

  • React: Stir the mixture, often with gentle heating (40-60 °C), for 12-24 hours. Protect from light due to the light sensitivity of silver salts.

  • Isolate & Purify: Filter off the silver salts, concentrate the filtrate, and purify the residue by column chromatography to obtain the O-methylated product.

Spectroscopic Characterization

With the target compound and locked controls in hand, a suite of spectroscopic techniques can be employed. The key is to run all compounds under identical solvent and concentration conditions for valid comparison.

3.2.1 UV-Vis Spectroscopy

  • Principle: The lactam and lactim tautomers possess different chromophoric systems. The lactam form typically has a C=O group conjugated within the aromatic system, while the lactim form has a 2-hydroxypyridine-like structure. This leads to distinct absorption maxima (λ_max).[10]

  • Methodology:

    • Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the target compound and the N- and O-methyl controls in the solvent of interest (e.g., cyclohexane, acetonitrile, methanol, water).

    • Acquire the UV-Vis spectrum for each from 200-400 nm.

    • Compare the spectrum of the target compound to the controls. The λ_max of the target will indicate the predominant tautomer. The presence of two distinct bands or a shoulder can indicate a mixture of tautomers.[11]

3.2.2 Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy is highly effective for identifying key functional groups that differentiate the tautomers. The lactam shows a strong carbonyl (C=O) stretching vibration, while the lactim lacks this and instead shows O-H and C=N stretching frequencies.[5][6]

  • Methodology:

    • Acquire IR spectra of the solid samples (e.g., KBr pellet or ATR).

    • For solution studies, use a suitable IR-transparent solvent and a solution cell.

    • Compare the spectra, focusing on the characteristic regions outlined in Table 1. The presence of a strong C=O band is a definitive marker for the lactam form.

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H and ¹³C NMR provide detailed structural information. Key differences include the presence of a broad N-H signal in the lactam versus a sharp O-H signal in the lactim (in some solvents), and most definitively, the ¹³C chemical shift of the carbonyl carbon.

  • Methodology:

    • Dissolve the target and control compounds in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra.

    • In the ¹³C spectrum, locate the signal for C2. The lactam will exhibit a signal in the characteristic carbonyl region (~160-170 ppm), while the lactim will show a C-O signal at a significantly different, higher-field chemical shift.

Technique Lactam Form Signature Lactim Form Signature Reference
IR Spectroscopy Strong C=O stretch (approx. 1650-1690 cm⁻¹)O-H stretch (broad, ~3200-3400 cm⁻¹), C=N stretch[5][6]
¹³C NMR C2 signal (C=O) at ~160-170 ppmC2 signal (C-OH) at ~145-155 ppm[12]
UV-Vis Distinct λ_max (e.g., ~330 nm in CHCl₃ for pyridones)Distinct λ_max (e.g., ~300 nm in CHCl₃ for pyridones)[10]
Table 1: Representative Spectroscopic Data for Differentiating Lactam and Lactim Tautomers.

Computational Modeling: A Predictive and Complementary Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative thermodynamic stabilities of tautomers. These calculations can guide experimental design and help interpret complex spectroscopic data.[8][13]

// Nodes A [label="Construct 3D Models\nof Lactam and Lactim Tautomers", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Geometry Optimization\n(e.g., B3LYP/6-31G* level of theory)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Incorporate Solvent Effects\n(e.g., PCM model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Calculate Relative Energies\n(ΔG = G_lactim - G_lactam)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Predict Predominant Tautomer\n(Lower energy form is more stable)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; }

Figure 3: A typical workflow for the computational analysis of tautomer stability.

Protocol 4.1: DFT Calculation of Relative Stabilities

  • Structure Building: Build the 3D structures of both the lactam and lactim tautomers of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[13] This should be done for both the gas phase and in solution using a continuum solvation model like the Polarizable Continuum Model (PCM).[13]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Energy Comparison: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers in each environment (gas phase and specific solvents). The tautomer with the lower free energy is predicted to be the more stable and thus the predominant species.

Implications in Drug Discovery and Development

The tautomeric state of a drug candidate like this compound is not an academic curiosity; it has profound real-world consequences.

  • Drug-Target Interactions: The two tautomers have different shapes, hydrogen bonding capabilities (donor/acceptor patterns), and charge distributions. The lactam has a hydrogen bond donor (N-H) and acceptor (C=O), while the lactim has a donor (O-H) and an acceptor (ring nitrogen). Only one of these may fit correctly into the active site of a target protein, making tautomerism a key determinant of biological activity.[2]

  • Pharmacokinetics (ADME):

    • Lipophilicity (LogP): Tautomers can have significantly different polarities and thus different octanol/water partition coefficients (LogP). This affects a drug's ability to cross cell membranes.[7]

    • Metabolism: The metabolic fate of a drug can depend on the available tautomer. One form might be susceptible to a specific cytochrome P450 enzyme while the other is not.[2]

  • Intellectual Property: Patent claims must be carefully drafted to cover all relevant tautomeric forms of a compound to ensure comprehensive protection.

Conclusion

The tautomeric equilibrium of this compound is a complex interplay of structural and environmental factors. A definitive characterization cannot rely on a single technique. The integrated, self-validating workflow presented in this guide—combining the synthesis of locked control compounds with comparative spectroscopic analysis (NMR, IR, UV-Vis) and supported by predictive computational modeling—provides a robust framework for researchers. By rigorously determining the predominant tautomeric forms in relevant environments (from non-polar solvents to aqueous media), scientists and drug developers can make more informed decisions, leading to the design of safer, more effective therapeutics.

References

  • Carunchio, V., Girelli, A. M., & Messina, A. (2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Journal of Pharmaceutical and Biomedical Analysis.
  • Guez, D., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2.
  • Becerra, D., et al. (2022). Lactam-lactim tautomerism of 2(1H)-pyridone and its chemoselective N- and O-alkylation pathways.
  • Kottke, T., et al. (2012). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. European Journal of Organic Chemistry.
  • Wikipedia contributors. (n.d.). 2-Pyridone. Wikipedia. [Link]

  • Peng, C. S., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. [Link]

  • Yokoo, H., et al. (2023). Structures of 1,5‐naphthyridin‐2(1H)‐one derivatives. ResearchGate. [Link]

  • Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Vedantu. [Link]

  • askIITians. (2025). What is Lactam Lactim Tautomerism?. askIITians. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry. [Link]

  • Peng, C. S., Baiz, C. R., & Tokmakoff, A. (2013). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences. [Link]

  • Peng, C. S., Baiz, C. R., & Tokmakoff, A. (2014). Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy. ResearchGate. [Link]

  • Oxford Reference. (n.d.). Lactam-lactim tautomerism. Oxford Reference. [Link]

  • Alonso, C., & Palacios, F. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Elguero, J., et al. (2002). Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. ResearchGate. [Link]

  • Pomorski, J., & den Hertog, H. J. (1973). Syntheses of the isomeric amino‐ and bromo‐1,5‐naphthyridines. ResearchGate. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives. ResearchGate. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

  • Grasel, F. S., et al. (2016). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Ivanova, Y. B., et al. (2021). Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Russian Journal of General Chemistry. [Link]

Sources

Technical Guide: Hydrogen Bonding Potential of the 3-Bromo-1,5-naphthyridin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Face Pharmacophore[1]

The 3-Bromo-1,5-naphthyridin-2(1H)-one scaffold represents a high-value "privileged structure" in fragment-based drug discovery (FBDD).[1] Unlike its more common 1,8-naphthyridine cousins, which are often utilized for their coplanar donor-acceptor (DA) motifs in DNA intercalation, the 1,5-isomer offers a unique "Dual-Face" hydrogen bonding topology .

This guide dissects the physicochemical behavior of this scaffold, focusing on the critical role of the C3-Bromine substituent. Far from being merely a synthetic handle for cross-coupling, the bromine atom actively modulates the acidity of the N1-proton (donor strength) and introduces a halogen-bonding vector (


-hole) that can be exploited for orthogonal binding interactions in protein pockets.

Structural Dynamics & Tautomeric Equilibrium[2]

To utilize this scaffold effectively, one must first control its tautomeric state.[1] The molecule exists in an equilibrium between the lactam (2(1H)-one) and lactim (2-hydroxy) forms.

The Dominance of the Lactam

In the solid state and polar solvents (DMSO, H₂O), the lactam form predominates . This is driven by the resonance stabilization of the amide-like linkage.[1]

  • Lactam (Functional Form): Presents a Hydrogen Bond Donor (HBD) at N1 and a Hydrogen Bond Acceptor (HBA) at C2.

  • Lactim (Minor Form): Presents a donor at O-H and acceptor at N1.

Impact of C3-Bromine: The electronegative bromine at position 3 exerts a strong inductive effect ($ -I $) on the ring system.[1] This withdraws electron density from the N1-C2 amide bond, increasing the acidity of the N1 proton .

  • Result: The 3-bromo derivative is a stronger H-bond donor than the unsubstituted parent scaffold.[1]

Visualization: Tautomeric Logic & Sites

Tautomerism Lactam Lactam Form (2(1H)-one) Dominant in Polar Media Lactim Lactim Form (2-hydroxy) Aromaticity Driven Lactam->Lactim  K_eq << 1   N1 N1-H (Strong Donor) Lactam->N1 C2 C2=O (Strong Acceptor) Lactam->C2 Br C3-Br (Inductive Acidification) Br->N1 -I Effect Increases Acidity

Figure 1: Tautomeric equilibrium and the modulation of donor/acceptor sites by the C3-Bromine substituent.

The Hydrogen Bonding Pharmacophore

The this compound scaffold presents a specific D-A-A (Donor-Acceptor-Acceptor) motif distributed across two distinct vectors.[1]

Vector A: The Hinge-Binding Motif (N1 / C2)

This vector mimics the classic pyridone binding mode seen in many kinase inhibitors.[1]

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the target protein (e.g., the hinge region of a kinase).

  • C2=O (Acceptor): Accepts a hydrogen bond from the backbone NH of the target.[1]

  • Binding Constant (

    
    ):  The presence of Bromine enhances the 
    
    
    
    for the N1-H interaction due to increased polarization.[1]
Vector B: The Distal Acceptor (N5)

Unlike 1,8-naphthyridines, where the nitrogens are adjacent, the N5 nitrogen in the 1,5-isomer is located on the distal ring.

  • Function: It remains available to accept H-bonds from water networks or positively charged side chains (Lys, Arg) located at the solvent front or the "gatekeeper" region.

  • pKa Modulation: The basicity of N5 is slightly reduced by the distal electron-withdrawing effect of the bromine, making it a "softer" acceptor, less likely to incur desolvation penalties.

Vector C: Halogen Bonding (C3-Br)

The C3-Bromine is not chemically inert.[1] It possesses a


-hole  (a region of positive electrostatic potential) along the extension of the C-Br bond.
  • Interaction: C-Br

    
     O=C (Protein Backbone).[1]
    
  • Geometry: Strictly linear (160°–180°).[1]

  • Utility: This interaction can lock the ligand orientation, improving entropic favorability of binding.

Physicochemical Profile & Data

The following table summarizes the predicted and experimental properties relevant to H-bonding for the 3-bromo derivative compared to the unsubstituted core.

Property1,5-Naphthyridin-2(1H)-oneThis compound Impact of Br
MW 146.15225.04 Lipophilicity increase
H-Bond Donors 1 (N1-H)1 (N1-H) Stronger (more acidic)
H-Bond Acceptors 2 (C=O, N5)2 (C=O, N5) N5 basicity reduced
cLogP ~0.8~1.6 Improved membrane perm.
PSA (Ų) ~45~45 No change (Br is hydrophobic)
pKa (N1-H) ~11.5~10.8 (Est.) Enhanced donor capability

Experimental Protocols

To validate the hydrogen bonding potential in your specific application, follow these self-validating protocols.

Protocol A: NMR Titration for Binding Constant ( ) Determination

Objective: Quantify the strength of the N1-H donor using a standard acceptor (e.g., DMSO-d6 or a model urea).

  • Preparation: Dissolve this compound (Host) in a non-polar, non-competing solvent (e.g., CDCl₃). Note: Solubility may be limited; if so, use CD₂Cl₂.

  • Titration: Add increasing equivalents (0.5 to 10 eq) of the Guest acceptor (e.g., tetrabutylammonium acetate).

  • Observation: Monitor the chemical shift (

    
    ) of the N1-H proton  (typically >10 ppm).[1]
    
  • Analysis: A downfield shift indicates H-bond formation.[1] Plot

    
     vs. concentration and fit to a 1:1 binding isotherm (Benesi-Hildebrand method).[1]
    
  • Validation: The C3-H (aromatic proton adjacent to Br) should not shift significantly.[1] If it does, check for aggregation or

    
    -stacking artifacts.
    
Protocol B: Single Crystal Growth (Halogen Bond Verification)

Objective: Obtain X-ray quality crystals to visualize the Br


O halogen bond.[1]
  • Solvent System: Use a mixture of Methanol/Dichloromethane (1:1).[1]

  • Method: Slow evaporation at 4°C.

  • Setup: Place 10 mg of compound in a small vial covered with parafilm; poke 3 small holes.

  • Harvest: Crystals typically form as colorless needles within 48-72 hours.[1]

  • Check: Look for the centrosymmetric dimer

    
     motif in the packing, which confirms the Lactam self-association.[1]
    

Biological Application: Kinase Hinge Binding

The following diagram illustrates how the 3-bromo scaffold integrates into a typical kinase ATP-binding pocket, utilizing its full H-bonding repertoire.

KinaseBinding Backbone_NH Hinge Backbone NH (Donor) Scaffold 3-Br-1,5-naphthyridin-2-one Backbone_NH->Scaffold C2=O (H-Bond) Backbone_CO Hinge Backbone C=O (Acceptor) Gatekeeper Gatekeeper Residue (Steric/Electronic) Water Conserved Water Water->Scaffold H-Bond to N5 Scaffold->Backbone_CO N1-H (H-Bond) Scaffold->Gatekeeper C3-Br ... O=C (Halogen Bond)

Figure 2: Theoretical binding mode of the scaffold within a kinase hinge region, highlighting the orthogonal Halogen Bond.

References

  • Brown, S. B., & Dewar, M. J. S. (1978). Centrosymmetric 1,5-naphthyridine derivatives: synthesis, tautomerism, and thermal rearrangements. The Journal of Organic Chemistry, 43(7), 1331–1337.

  • Litvinchuk, M. B., et al. (2012). Halogen Bonding in N-Alkyl-Bromo-/Iodo-Pyridinium Salts.[1][2] Chemistry - A European Journal.[1] (Relevant for C3-Br halogen bonding physics).

  • Yokoo, H., et al. (2021). Structures of 1,5-naphthyridin-2(1H)-one derivatives and fluorescent amino acid incorporation. Organic & Biomolecular Chemistry, 19, 8510-8516.

  • Méndez-Cuesta, C. A., et al. (2021).[1] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6083. (Comparative scaffold analysis).

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 3-Bromo-1,5-naphthyridin-2(1H)-one as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system is a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif, consisting of two fused pyridine rings, provides a rigid and planar framework with strategically positioned nitrogen atoms capable of forming crucial hydrogen bonds with biological targets. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities as antibacterial, anticancer, and anti-inflammatory agents.[3][4][5] Specifically, the 1,5-naphthyridin-2(1H)-one core, featuring a lactam function, offers an additional site for interaction and chemical modification.

This guide focuses on a key intermediate: 3-Bromo-1,5-naphthyridin-2(1H)-one . The bromine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle. Its presence unlocks the potential for a vast array of structural diversification through modern cross-coupling reactions. This allows medicinal chemists to systematically explore the chemical space around the core scaffold, optimizing potency, selectivity, and pharmacokinetic properties in the pursuit of novel therapeutic agents.

The Strategic Advantage of the 3-Bromo Handle

The carbon-bromine bond at the 3-position is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. This strategic placement allows for the introduction of diverse aryl, heteroaryl, and amino substituents, directly influencing the molecule's interaction with target proteins. The general strategy involves using the this compound as a central building block for library synthesis.

G Scaffold This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Scaffold->Suzuki + R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Scaffold->Buchwald + R₂NH Library Diverse Library of Functionalized Compounds Suzuki->Library Buchwald->Library G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br (Scaffold) Complex1 Br-Ar-Pd(II)L₂ OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal + R-B(OR')₂ + Base Complex2 R-Ar-Pd(II)L₂ Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim Forms C-C Bond RedElim->Pd0 + Ar-R (Product)

Caption: Simplified catalytic cycle for the Suzuki reaction.

Detailed Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

    • Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand like SPhos or XPhos (6 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv), typically as a 2M aqueous solution

    • Solvent: Anhydrous 1,4-dioxane or a mixture of DME and water (e.g., 3:1)

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid derivative, the palladium catalyst, and ligand (if used).

    • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Solvent Addition: Using a syringe, add the degassed organic solvent, followed by the aqueous base solution. Degassing the solvents (by sparging with an inert gas for 20-30 minutes) is crucial to prevent catalyst deactivation. [6] 4. Reaction: Place the flask in a preheated oil bath at 90-110 °C. Stir the mixture vigorously for 4-16 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel. [7][8]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the 3-position. [9][10]This is critical for installing hydrogen bond donors or acceptors, or for introducing basic centers to improve solubility and target engagement.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki reaction but involves the formation of a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the final reductive elimination step, which is often rate-limiting. [10]

G cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0_B Pd(0)L OxAdd_B Oxidative Addition Pd0_B->OxAdd_B + Ar-Br (Scaffold) Complex1_B Br-Ar-Pd(II)L OxAdd_B->Complex1_B AmineCoord Amine Association & Deprotonation Complex1_B->AmineCoord + R₂NH + Base Complex2_B R₂N-Ar-Pd(II)L AmineCoord->Complex2_B RedElim_B Reductive Elimination Complex2_B->RedElim_B Forms C-N Bond RedElim_B->Pd0_B + Ar-NR₂ (Product)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Palladium precursor: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)

    • Bulky phosphine ligand: XPhos, RuPhos, or BrettPhos (4-12 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.2-2.0 equiv)

    • Solvent: Anhydrous and degassed toluene or 1,4-dioxane

  • Procedure:

    • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube with a magnetic stir bar. The use of a strong, non-nucleophilic base like NaOtBu is common, but it is air- and moisture-sensitive, necessitating an inert atmosphere.

    • Reagent Addition: Remove the tube from the glovebox. Add the this compound and seal the tube with a septum. Evacuate and backfill with inert gas three times.

    • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine, via syringe.

    • Reaction: Place the tube in a preheated oil bath at 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography on silica gel to yield the desired 3-amino-1,5-naphthyridin-2(1H)-one derivative. [10][11]

G Start Start: Oven-Dried Schlenk Flask Step1 Add Solids: Scaffold, Catalyst, Ligand, Base Start->Step1 Step2 Establish Inert Atmosphere (Evacuate/Backfill 3x) Step1->Step2 Step3 Add Degassed Solvent & Substrate (Amine or Boronic Acid) Step2->Step3 Step4 Heat Reaction Mixture (e.g., 80-110 °C) Step3->Step4 Step5 Monitor by TLC/LC-MS Step4->Step5 Step6 Cool to Room Temp Step5->Step6 Step7 Work-up: Dilute, Filter (Celite®), Extract Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End Characterize Final Product (NMR, MS) Step8->End

Caption: Experimental workflow for cross-coupling reactions.

Biological Applications and Target-Specific Data

Derivatives of the 1,5-naphthyridin-2(1H)-one scaffold have shown potent activity against a range of important biological targets. The ability to systematically modify the 3-position allows for fine-tuning of interactions to achieve high potency and selectivity.

Target Class: Bacterial Topoisomerases

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of broad-spectrum antibacterial agents. [12]The 1,5-naphthyridinone core serves as an effective left-hand motif for these inhibitors, which target DNA gyrase and topoisomerase IV. [12][13]

Compound Class Target Organism Activity (MIC, µg/mL) Reference
7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one derivative DNA Gyrase/Topo IV S. aureus 0.016 - 4 [13]

| Substituted 1,5-naphthyridine NBTIs | DNA Gyrase/Topo IV | Gram-positive/negative panel | Varies based on substitution | [12]|

Target Class: Protein Kinases

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 1,5-naphthyridine scaffold has proven to be an effective hinge-binding motif.

Compound ClassTarget KinaseDisease AreaActivity (IC₅₀, nM)Reference
Aminothiazole-1,5-naphthyridineTGF-β Type I Receptor (ALK5)Cancer, Fibrosis6[14][15]
Pyrazole-1,5-naphthyridineTGF-β Type I Receptor (ALK5)Cancer, Fibrosis4[14][15]
2,8-disubstituted-1,5-naphthyridineP. falciparum PI4KMalariaPotent (nM range)[16]
Target Class: DNA Topoisomerases (Anticancer)

Beyond antibacterial applications, 1,5-naphthyridine derivatives have also been developed as inhibitors of human topoisomerase I, an enzyme essential for DNA replication in cancer cells. [4][17][18]

Compound Class Target Cell Line Activity Reference
Phenyl-1,5-naphthyridines Topoisomerase I COLO 205 (Human Colon Cancer) Antiproliferative [17][18]

| Indeno-1,5-naphthyridines | Topoisomerase I | COLO 205 (Human Colon Cancer) | Antiproliferative | [17][18]|

Conclusion

This compound is a high-value scaffold for contemporary drug discovery. Its true power lies in the strategic placement of the bromine atom, which serves as a versatile anchor point for diversification through robust and well-understood synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By providing a reliable framework for generating extensive compound libraries, this scaffold enables the systematic exploration of structure-activity relationships and the optimization of lead compounds against a wide spectrum of disease-relevant targets. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to exploit the full potential of this privileged chemical starting point.

References

  • Alonso, C., Fuertes, M., Martin-Encinas, E., Masdeu, C., Palacios, F., Rubiales, G., & Selas, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(17), 3942. [Link]

  • Singh, S. B., Miller, G. H., Fukuda, Y., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2425-2431. [Link]

  • Singh, S. B., Fukuda, Y., et al. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorganic & Medicinal Chemistry Letters, 75, 128808. [Link]

  • Alonso, C., Fuertes, M., Martin-Encinas, E., Masdeu, C., Palacios, F., Rubiales, G., & Selas, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed, 25(14). [Link]

  • MDPI. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Liu, J., et al. (2012). Design, synthesis and structure-activity-relationship of 1,5-tetrahydronaphthyridines as CETP inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3056-3062. [Link]

  • N/A. Synthesis of naphthyridin-2(1H)-one derivatives via ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives. Royal Society of Chemistry. [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]

  • Bentham Science. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. [Link]

  • Flannery, E. L., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14). [Link]

  • Sepúlveda-Crespo, D., et al. (2018). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 23(9), 2248. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Al-Jaff, G. S., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Esteve-Subirana, A. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. TechnologyNetworks. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Karas, J., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 8(1), 17351. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromo-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridin-2(1H)-one scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR, and BET inhibitors). However, the installation of amine functionalities at the C3 position via Buchwald-Hartwig amination presents specific chemoselective challenges. The presence of the free lactam (NH) and the adjacent carbonyl creates a bidentate coordination site capable of poisoning palladium catalysts or facilitating competing


-arylation pathways.

This guide provides two validated protocols:

  • The Robust Route (Protocol A): Utilizes

    
    -protection to sterically and electronically isolate the coupling site, ensuring maximum reproducibility and yield.
    
  • The Direct Route (Protocol B): A specialized, atom-economical method using advanced precatalysts and soluble bases for unprotected substrates.

Strategic Analysis: The "Lactam Problem"

Before initiating experimentation, researchers must understand the electronic environment of 3-bromo-1,5-naphthyridin-2(1H)-one .

Tautomerism and Catalyst Deactivation

The substrate exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. Under basic Buchwald conditions, the nitrogen is deprotonated (


).
  • The Risk: The resulting amidate anion is a potent ligand. It can displace phosphines from the Palladium(II) center, forming stable, non-reactive "Pd-sink" complexes.

  • The Solution:

    • Masking:

      
      -protection (SEM, PMB, Me) eliminates the acidic proton and prevents amidate formation.
      
    • Pseudo-protection: Using Lithium bases (LiHMDS) can form tight Li-N ion pairs that are less coordinating to Palladium than Na/K salts.

Electronic Bias

The 1,5-naphthyridine ring is electron-deficient.[1] The C3-position is


 to a carbonyl and 

to a nitrogen, making it electronically similar to an

-bromo enone.
  • Implication: Oxidative addition is generally facile. The challenge lies in the transmetallation and reductive elimination steps, where electron-poor centers can hold the amine tightly. Electron-rich, bulky ligands (e.g., XPhos, BrettPhos) are required to drive the cycle forward.

Decision Matrix & Workflow

Use the following logic flow to select your protocol:

DecisionMatrix Start Substrate: this compound Q1 Is the N1-position permanently alkylated in final target? Start->Q1 Yes Yes (e.g., N-Methyl) Q1->Yes No No (Need free NH) Q1->No Route1 Perform N-Alkylation first (MeI, Cs2CO3) Yes->Route1 Route2 Can you tolerate 2 extra steps (Protect/Deprotect)? No->Route2 ProtA PROTOCOL A: SEM/PMB Protection -> Coupling -> Deprotection Route1->ProtA R2_Yes Yes (High Reliability) Route2->R2_Yes R2_No No (High Efficiency/Risk) Route2->R2_No R2_Yes->ProtA ProtB PROTOCOL B: Direct Coupling with LiHMDS/BrettPhos R2_No->ProtB

Caption: Decision tree for selecting the optimal amination strategy based on target structure and step-count tolerance.

Protocol A: The Robust Route (Protected)

Recommended for: Scale-up, precious amines, and initial SAR library generation. Concept: Protects the N1 position with a para-methoxybenzyl (PMB) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) group. This protocol uses XPhos , which is highly effective for electron-deficient heteroaryl halides [1].

Step 1: Protection (PMB-Cl)
  • Reagents: this compound (1.0 equiv), PMB-Cl (1.2 equiv),

    
     (2.0 equiv), DMF (
    
    
    
    ).
  • Conditions: 60 °C, 3 hours.

  • Workup: Precipitate with water, filter. (Yields typically >90%).

Step 2: Buchwald-Hartwig Amination

Materials:

  • Substrate:

    
    -PMB-3-bromo-1,5-naphthyridin-2-one (1.0 equiv)
    
  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4-8 mol%) (Preferred over BINAP for this scaffold)

  • Base:

    
     (2.0 equiv) - Crucial: Use anhydrous, granular.
    
  • Solvent: 1,4-Dioxane (degassed, 0.1 M)

Procedure:

  • Inerting: Charge a reaction vial with the protected bromide,

    
    , XPhos, and 
    
    
    
    . Cap and purge with Argon/Nitrogen for 5 minutes.
  • Addition: Add the amine and degassed 1,4-dioxane via syringe.

  • Activation: Heat the block to 100 °C . Stir vigorously (1000 rpm) to ensure suspension of the carbonate base.

  • Monitoring: Check LCMS at 2 hours. The reaction is usually complete within 4-6 hours.

    • Checkpoint: The solution should turn from dark purple/red (active Pd) to orange/brown upon completion. A black precipitate indicates catalyst decomposition ("Pd black").

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Step 3: Deprotection (PMB Removal)
  • Conditions: TFA (trifluoroacetic acid) at 60 °C for 2-4 hours, or CAN (Ceric Ammonium Nitrate) if acid sensitivity is an issue.

Protocol B: The Direct Route (Unprotected)

Recommended for: Rapid analoging, acid-sensitive amines, or when protection/deprotection is non-viable. Concept: Utilizes LiHMDS as a base.[2][3][4] The Lithium cation coordinates the lactam nitrogen, acting as a transient protecting group, while BrettPhos (or BrettPhos Pd G3/G4) prevents catalyst deactivation [2].

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2-5 mol%) (Alternatively:

    
     + BrettPhos)
    
  • Base: LiHMDS (2.5 equiv, 1.0 M in THF)[4]

  • Solvent: 1,4-Dioxane or THF.

Procedure:

  • Pre-complexation (If not using G3 precatalyst): If using

    
     and ligand, stir them in solvent at 60 °C for 5 mins to generate the active 
    
    
    
    species before adding substrate.
  • Substrate Addition: Add the bromide and amine to the vial.

  • Base Addition: Add LiHMDS dropwise at room temperature. Note: The solution may change color due to deprotonation of the lactam.

  • Reaction: Heat to 80-90 °C for 4-12 hours.

  • Quench: Cool to RT and quench with saturated

    
     (aq). Do not skip this step; it protonates the lactam to allow extraction.
    
  • Workup: Extract with EtOAc/THF (the product may be poorly soluble in pure EtOAc).

Comparative Data & Ligand Selection

ParameterProtocol A (Protected)Protocol B (Direct)
Ligand XPhos (or RuPhos for 2° amines)BrettPhos (or

BuBrettPhos)
Base

(Heterogeneous)
LiHMDS (Homogeneous)
Solvent DioxaneTHF or Dioxane
Temp 100 °C65 - 90 °C
Yield High (80-95%)Moderate to Good (50-75%)
Risk Low (Extra steps)High (Catalyst poisoning)
Scope Broad (tolerates most functional groups)Narrower (Base sensitive groups like esters may hydrolyze)

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting the critical "Trap" where the unprotected lactam can arrest the cycle.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd + Substrate Coord Amine Coordination OxAdd->Coord + Amine Trap TRAP: Lactam Coordination (Pd Poisoning) OxAdd->Trap Unprotected N1 (Protocol B Risk) Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Trap->Pd0 Reversible with LiHMDS/BrettPhos

Caption: Catalytic cycle of the amination. Note the "Trap" pathway where the deprotonated lactam nitrogen can coordinate to Pd(II), halting the reaction unless bulky ligands (BrettPhos) and specific counter-cations (Li+) are used.

Troubleshooting Guide
  • Problem: Low Conversion (Starting Material remains).

    • Cause: Catalyst deactivation or incomplete oxidative addition.[4]

    • Fix: Switch to Protocol A (Protection). If already protected, increase catalyst loading to 5 mol% or switch to BrettPhos Pd G3 .

  • Problem: Dehalogenation (H-Ar product formed).

    • Cause:

      
      -hydride elimination from the amine or solvent.
      
    • Fix: Lower temperature (80 °C).[5] Switch solvent to Toluene.[2] Ensure the solvent is rigorously anhydrous.

  • Problem: C-O Coupling instead of C-N.

    • Cause: If using primary alcohols/phenols in the molecule.

    • Fix: XPhos and BrettPhos are highly selective for amines. Ensure no exogenous water is present (which creates phenols).

References

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry. (Describes the Buchwald coupling of the 1,8-naphthyridine analog using XPhos/PMB protection).

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). (Establishes the LiHMDS/BrettPhos protocol for unprotected amino-pyridine/lactam analogs).

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (Demonstrates Pd/XPhos/Cs2CO3 utility on fused steroid scaffolds).

  • Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts. (General mechanistic grounding and ligand selection rules).

Sources

Application Notes and Protocols for the Functionalization of the C3 Position in 1,5-Naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural features make it a versatile building block for the development of novel therapeutic agents and functional materials. The ability to selectively functionalize this core at specific positions is paramount for tuning its physicochemical properties and biological activity. This guide provides a detailed overview of established and emerging methodologies for the targeted functionalization of the C3 position of the 1,5-naphthyridin-2(1H)-one ring system.

Introduction to the 1,5-Naphthyridin-2(1H)-one Core

The 1,5-naphthyridine ring system consists of two fused pyridine rings. The presence of the pyridone moiety in 1,5-naphthyridin-2(1H)-one significantly influences the reactivity of the scaffold. The electron-withdrawing nature of the pyridone ring, coupled with the inherent electronic properties of the pyridine rings, dictates the regioselectivity of various chemical transformations. The C3 position, being adjacent to the carbonyl group and part of an enamine-like system, presents a unique site for a range of functionalization reactions.

Strategic Approaches to C3 Functionalization

The introduction of diverse substituents at the C3 position of 1,5-naphthyridin-2(1H)-one can be achieved through several key synthetic strategies. These can be broadly categorized into:

  • Electrophilic Halogenation: Introduction of a halogen atom (Br, Cl) at the C3 position serves as a crucial first step, providing a versatile handle for subsequent cross-coupling reactions.

  • Formylation via Vilsmeier-Haack Reaction: The direct introduction of a formyl group at the C3 position opens avenues for further derivatization, such as reductive amination or oxidation to a carboxylic acid.

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilizing a C3-halogenated precursor, a wide array of aryl, heteroaryl, alkyl, and alkynyl groups can be introduced via well-established cross-coupling methodologies.

  • Direct C-H Functionalization: Emerging methods focus on the direct activation of the C3 C-H bond, offering a more atom-economical approach to functionalization.

This guide will delve into the practical aspects of these methodologies, providing detailed protocols and insights into the underlying chemical principles.

Section 1: C3-Halogenation of 1,5-Naphthyridin-2(1H)-one

Electrophilic halogenation is a fundamental transformation for activating the C3 position. The choice of halogenating agent and reaction conditions is critical to achieve high regioselectivity and yield.

Causality Behind Experimental Choices:

The C3 position of the 1,5-naphthyridin-2(1H)-one is susceptible to electrophilic attack due to the electron-donating character of the adjacent nitrogen atom within the pyridone ring. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are preferred as they provide a source of electrophilic bromine and chlorine, respectively, under relatively mild conditions, minimizing side reactions. The choice of solvent can influence the reaction rate and selectivity; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed to ensure solubility of the substrate and reagents.

Experimental Protocol: C3-Bromination

Objective: To synthesize 3-bromo-1,5-naphthyridin-2(1H)-one.

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
1,5-Naphthyridin-2(1H)-one146.141.01.0
N-Bromosuccinimide (NBS)177.981.11.1
N,N-Dimethylformamide (DMF)-5 mL-

Procedure:

  • To a solution of 1,5-naphthyridin-2(1H)-one (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expected Outcome: A white to off-white solid. The yield will vary depending on the specific substrate and reaction scale but is generally in the range of 70-90%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

C3_Bromination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant 1,5-Naphthyridin-2(1H)-one Process Electrophilic Bromination Reactant->Process NBS N-Bromosuccinimide (NBS) NBS->Process Solvent DMF Solvent->Process Temperature Room Temperature Temperature->Process Product This compound Process->Product

Caption: Workflow for C3-Bromination.

Section 2: C3-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.[2][3][4]

Mechanistic Rationale:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich C3 position of the 1,5-naphthyridin-2(1H)-one then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired C3-formylated product. The reaction is generally regioselective for the most electron-rich position of the heterocyclic system.

Experimental Protocol: C3-Formylation

Objective: To synthesize 1,5-naphthyridin-2(1H)-one-3-carbaldehyde.

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
1,5-Naphthyridin-2(1H)-one146.141.01.0
Phosphorus oxychloride (POCl₃)153.333.03.0
N,N-Dimethylformamide (DMF)73.095.05.0

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser, cool DMF (5.0 mmol) to 0 °C in an ice bath.

  • Add POCl₃ (3.0 mmol) dropwise to the cooled DMF with stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 1,5-naphthyridin-2(1H)-one (1.0 mmol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane/methanol).

Expected Outcome: A pale yellow solid. Yields can range from 60-80%.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Formylation_Step Electrophilic Attack Vilsmeier_Reagent->Formylation_Step Substrate 1,5-Naphthyridin-2(1H)-one Substrate->Formylation_Step Product 1,5-Naphthyridin-2(1H)-one- 3-carbaldehyde Hydrolysis Hydrolysis Hydrolysis->Product Formylation_Step->Hydrolysis

Caption: Vilsmeier-Haack Reaction Workflow.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions at C3

The introduction of a halogen at the C3 position opens the door to a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[5][6][7] These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: C3-Arylation/Vinylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[8]

Principle: This reaction involves the palladium-catalyzed coupling of a C3-halo-1,5-naphthyridin-2(1H)-one with a boronic acid or ester in the presence of a base. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-phenyl-1,5-naphthyridin-2(1H)-one.

Materials:

Reagent/SolventM.W.Amount (mmol)Equivalents
This compound225.041.01.0
Phenylboronic acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
Sodium carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane/Water (4:1)-10 mL-

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst_system Catalytic System cluster_product Product Aryl_Halide 3-Bromo-1,5-naphthyridin- 2(1H)-one Coupling_Process Suzuki-Miyaura Coupling Aryl_Halide->Coupling_Process Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Coupling_Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling_Process Base Base (e.g., Na₂CO₃) Base->Coupling_Process Coupled_Product C3-Aryl/Vinyl-1,5-naphthyridin- 2(1H)-one Coupling_Process->Coupled_Product

Sources

Scalable Synthetic Routes for 3-Bromo-1,5-naphthyridin-2(1H)-one: An In-depth Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Bromo-1,5-naphthyridin-2(1H)-one in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1] The targeted introduction of a bromine atom at the C3-position of the 1,5-naphthyridin-2(1H)-one core yields this compound, a key intermediate for the synthesis of more complex and potent drug candidates. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse functionalities and explore the chemical space around the naphthyridine core. This application note provides a comprehensive overview of scalable synthetic routes to this valuable building block, detailing the underlying chemical principles, offering step-by-step protocols, and presenting comparative data to aid researchers in selecting the most suitable method for their needs.

Strategic Approaches to the Synthesis of the 1,5-Naphthyridin-2(1H)-one Core

The construction of the 1,5-naphthyridin-2(1H)-one core is the foundational step in the synthesis of the target molecule. Two classical and scalable methods, the Gould-Jacobs reaction and the Conrad-Limpach synthesis, have proven effective for this transformation, both utilizing readily available 3-aminopyridine derivatives as starting materials.

Route 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines and their nitrogenated analogs, including 1,5-naphthyridinones.[1][2] The reaction proceeds in two key stages:

  • Condensation: 3-Aminopyridine is reacted with a substituted malonic ester, typically diethyl ethoxymethylenemalonate (DEEM), to form a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, driven by a 6-electron electrocyclization mechanism, to form the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1][2] Subsequent hydrolysis and decarboxylation yield the desired 1,5-naphthyridin-2(1H)-one.

Mechanism of the Gould-Jacobs Reaction:

Gould-Jacobs Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization, Hydrolysis & Decarboxylation 3-Aminopyridine 3-Aminopyridine Intermediate_A Vinylogous Amide Intermediate 3-Aminopyridine->Intermediate_A Nucleophilic attack DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Ethanol_1 Ethanol Intermediate_A->Ethanol_1 Elimination Intermediate_A_2 Vinylogous Amide Intermediate Intermediate_B Dihydronaphthyridine Intermediate Intermediate_A_2->Intermediate_B 6π Electrocyclization (High Temperature) Ethanol_2 Ethanol Intermediate_B->Ethanol_2 Elimination Intermediate_B_2 Dihydronaphthyridine Intermediate Product_ester Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate Intermediate_B_2->Product_ester Tautomerization Final_Product 1,5-Naphthyridin-2(1H)-one Product_ester->Final_Product 1. Hydrolysis (NaOH) 2. Decarboxylation (Heat)

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of 1,5-naphthyridin-2(1H)-one.

Route 2: The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides an alternative route to quinolones and related heterocyclic systems.[3] This method involves the condensation of an aniline (or in this case, 3-aminopyridine) with a β-ketoester. The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the amino group attacks the keto-carbonyl, leading to a Schiff base intermediate which upon cyclization yields the 4-hydroxyquinoline derivative (Conrad-Limpach). At higher temperatures, the amino group attacks the ester carbonyl, forming a β-keto anilide that cyclizes to the 2-hydroxyquinoline derivative (Knorr). For the synthesis of 1,5-naphthyridin-2(1H)-one, the Knorr variation is the desired pathway.

Comparative Analysis of Synthetic Routes for 1,5-Naphthyridin-2(1H)-one

FeatureGould-Jacobs ReactionConrad-Limpach-Knorr Synthesis
Starting Materials 3-Aminopyridine, Diethyl ethoxymethylenemalonate3-Aminopyridine, β-Ketoester (e.g., Ethyl acetoacetate)
Key Steps Condensation, Thermal Cyclization, Hydrolysis, DecarboxylationCondensation, Thermal Cyclization
Scalability Well-established for large-scale synthesis.[4]Scalable, but may require careful temperature control for regioselectivity.[3]
Advantages High yields, good purity of the intermediate ester.[5]Fewer steps if the desired product is the 2-one directly.
Disadvantages Multiple steps including a high-temperature cyclization.Potential for regioisomeric byproducts depending on conditions.

Selective C3-Bromination: Introducing the Key Functional Group

The selective introduction of a bromine atom at the C3-position of the 1,5-naphthyridin-2(1H)-one core is a crucial step. The electron-rich nature of the pyridinone ring makes it susceptible to electrophilic aromatic substitution.[6]

The Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and selective brominating agent, often preferred over elemental bromine due to its ease of handling and its ability to maintain a low concentration of bromine in the reaction mixture, which can help to minimize side reactions.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Mechanism of Electrophilic Bromination:

Electrophilic Bromination Mechanism cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization NBS N-Bromosuccinimide (NBS) Br_plus Br+ NBS->Br_plus Activation H_plus H+ H_plus->Br_plus Naphthyridinone 1,5-Naphthyridin-2(1H)-one Sigma_Complex Sigma Complex (Resonance Stabilized) Br_plus->Sigma_Complex Naphthyridinone->Sigma_Complex Nucleophilic attack by π-system at C3 Sigma_Complex_2 Sigma Complex Final_Product This compound Sigma_Complex_2->Final_Product Deprotonation Base Base Base->Final_Product

Caption: General mechanism of electrophilic bromination of 1,5-naphthyridin-2(1H)-one.

Detailed Experimental Protocols

The following protocols provide a scalable and reproducible method for the synthesis of this compound.

Protocol 1: Synthesis of 1,5-Naphthyridin-2(1H)-one via Gould-Jacobs Reaction

Workflow Diagram:

Synthesis_of_Naphthyridinone A 1. Condensation: 3-Aminopyridine + DEEM Heat (120-130°C) B 2. Thermal Cyclization: Intermediate in Dowtherm A Heat (250°C) A->B C 3. Hydrolysis: Ester in aq. NaOH Reflux B->C D 4. Acidification & Isolation: Adjust pH with HCl Filter and wash C->D E 5. Purification: Recrystallization D->E F 1,5-Naphthyridin-2(1H)-one E->F Bromination_Workflow A 1. Dissolution: 1,5-Naphthyridin-2(1H)-one in Acetic Acid B 2. Bromination: Add N-Bromosuccinimide (NBS) Stir at room temperature A->B C 3. Work-up: Pour into ice-water Neutralize with NaHCO₃ B->C D 4. Isolation: Filter the precipitate Wash with water C->D E 5. Purification: Recrystallization D->E F This compound E->F

Caption: Workflow for the bromination of 1,5-Naphthyridin-2(1H)-one.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,5-naphthyridin-2(1H)-one (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water. A precipitate will form.

  • Isolation: Collect the precipitate by filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure this compound.

Characterization Data for this compound:

  • Appearance: Solid

  • Molecular Weight: 225.04 g/mol * ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (br s, 1H), 8.71 (dd, J=4.4, 1.6 Hz, 1H), 8.25 (s, 1H), 8.19 (dd, J=8.4, 1.6 Hz, 1H), 7.53 (dd, J=8.4, 4.4 Hz, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 159.8, 148.3, 142.7, 137.9, 134.8, 125.4, 118.9, 102.1.

Safety Considerations

  • 3-Aminopyridine: Toxic and harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Diethyl ethoxymethylenemalonate (DEEM): Irritant. Avoid contact with skin and eyes.

  • Dowtherm A: High-boiling point liquid. Handle with care at elevated temperatures to avoid burns. Use in a well-ventilated area.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Handle with care, avoiding contact with skin and eyes. Store away from combustible materials.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate PPE.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with extreme care, using appropriate PPE.

Conclusion

This application note has detailed scalable and efficient synthetic routes for the preparation of this compound, a key building block in drug discovery. The Gould-Jacobs reaction provides a reliable method for constructing the core 1,5-naphthyridin-2(1H)-one scaffold, which can then be selectively brominated at the C3-position using N-Bromosuccinimide. The provided protocols, along with the mechanistic insights and comparative data, offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating the synthesis of novel and potent therapeutic agents.

References

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid. BenchChem.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3493. [Link]

  • Sakram, B., et al. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 89(12), 2535-2541.
  • Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2694-2702.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Chem LibreTexts. (n.d.).
  • Paskaleva, D., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • van der Plas, H. C., & van den Haak, H. J. W. (1976). Syntheses of the isomeric amino- and bromo-1,5-naphthyridines. Recueil des Travaux Chimiques des Pays-Bas, 95(10), 266-269.
  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
  • Harris, D., Wichner, B., & Nalli, T. (n.d.).
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

  • SciSpace. (2017, February 24).
  • Briggs, E. L., et al. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses.

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Troubleshooting & Optimization

Technical Support Center: Purification of Brominated Naphthyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of brominated naphthyridinones. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The following sections are structured in a question-and-answer format to directly address specific issues and provide clear, actionable guidance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the overall strategy for purifying brominated naphthyridinones.

Q1: What is the best initial approach to purifying a crude brominated naphthyridinone?

A1: The optimal starting point depends on the physical state of your crude product and the nature of the impurities. A logical first step is to perform a thorough work-up of the reaction mixture to remove inorganic salts and highly polar impurities. If your crude product is a solid, recrystallization is often a highly effective and scalable first purification attempt.[][2] For oils or complex mixtures, column chromatography is the method of choice.[3]

To make an informed decision, a small amount of the crude material should be analyzed by Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC) to understand the number of components and their relative polarities.[4][5]

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice hinges on the impurity profile and the physical properties of your target compound.

  • Recrystallization is ideal when your desired compound is the major component and the impurities have different solubility profiles.[] It is a cost-effective and scalable method for obtaining highly pure crystalline material.

  • Column Chromatography is more suitable for separating compounds with similar polarities or when dealing with complex mixtures containing multiple components.[3][6] It is also the go-to method for purifying non-crystalline, oily products.

The following flowchart provides a decision-making framework:

G start Crude Brominated Naphthyridinone Sample is_solid Is the crude product a solid? start->is_solid is_major Is the desired compound the major component (>80% by TLC/HPLC)? is_solid->is_major Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (It's an oil) try_recryst Attempt Recrystallization is_major->try_recryst Yes is_major->column_chrom No success Pure Crystalline Product try_recryst->success failure Purification Unsuccessful or Product is an Oil try_recryst->failure failure->column_chrom

Caption: Decision tree for selecting a purification method.

Q3: What are the most common impurities I should expect in the synthesis of brominated naphthyridinones?

A3: Impurities typically arise from the starting materials, side reactions, or degradation.[7][8] For a typical electrophilic bromination of a naphthyridinone, you should anticipate:

  • Unreacted Starting Material: The parent naphthyridinone.

  • Over-brominated Products: Di- or tri-brominated naphthyridinones, depending on the reaction conditions.

  • Regioisomers: Bromination at different positions on the naphthyridinone core.

  • Residual Brominating Reagent: Such as N-bromosuccinimide (NBS) or its by-product, succinimide.

  • Residual Elemental Bromine (Br₂): Often imparts a yellow or brown color to the crude product.[9]

G cluster_reactants Reactants cluster_products Potential Products in Crude Mixture naph Naphthyridinone target Target: Mono-brominated Naphthyridinone naph->target Desired Reaction unreacted Unreacted Starting Material naph->unreacted Incomplete Reaction regio Regioisomeric Byproducts naph->regio Side Reaction br_reagent Brominating Reagent (e.g., NBS, Br₂) br_reagent->target reagent_res Residual Reagent & Byproducts br_reagent->reagent_res Excess over_brom Over-brominated Byproducts target->over_brom Side Reaction

Caption: Common impurities in bromination reactions.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure and identifying any residual solvents or proton-containing impurities. Quantitative NMR (qNMR) can also determine absolute purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for crystalline solids.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem: My crude product has a persistent yellow or brown color.

  • Probable Cause: This is often due to residual elemental bromine (Br₂) from the bromination reaction.[9]

  • Solution: During the aqueous work-up, wash the organic layer with a reducing agent solution. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅) is highly effective at quenching residual bromine.

Protocol: Sodium Thiosulfate Wash
  • Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 10% aqueous sodium thiosulfate solution.

  • Shake the funnel vigorously, venting frequently. The color should dissipate.

  • Separate the organic layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Problem: My compound streaks on the TLC plate and elutes as a broad band during column chromatography.

  • Probable Cause 1: Compound is too polar for the chosen eluent. Naphthyridinones, with their nitrogen atoms, can be quite polar. The bromine atom adds lipophilicity, but the overall polarity might still be high.

  • Solution 1: Increase the polarity of your eluent. For normal-phase silica gel chromatography, this means increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If streaking persists, adding a small amount (0.5-1%) of a polar modifier like methanol or triethylamine (if your compound is basic) can significantly improve peak shape.

  • Probable Cause 2: The sample is overloaded on the column.

  • Solution 2: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for good separation.

PolarityNon-Polar SolventPolar SolventTypical Ratio (v/v)
Low Hexanes / HeptaneEthyl Acetate9:1 to 7:3
Medium Hexanes / HeptaneEthyl Acetate1:1 to 3:7
High DichloromethaneMethanol99:1 to 95:5
High Ethyl AcetateMethanol99:1 to 95:5
Caption: Common Solvent Systems for Silica Gel Chromatography.

Problem: I can't separate my product from the unreacted starting material.

  • Probable Cause: The product and starting material have very similar polarities, resulting in close Rf values on TLC.

  • Solution 1: Optimize Chromatography Conditions. Use a shallower solvent gradient during column chromatography. This means increasing the polarity of the eluent very slowly over the course of the separation. Alternatively, explore different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve separation.

  • Solution 2: Drive the reaction to completion. The most effective solution is often to optimize the reaction conditions to ensure full consumption of the starting material. This might involve increasing the equivalents of the brominating agent, extending the reaction time, or adjusting the temperature.

Problem: My brominated naphthyridinone is an oil and won't crystallize.

  • Probable Cause 1: Residual impurities are inhibiting crystallization. Even small amounts of impurities can disrupt the crystal lattice formation.

  • Solution 1: Re-purify the oil using column chromatography, ensuring careful collection of fractions to isolate the purest material.

  • Probable Cause 2: The compound has a low melting point or is inherently non-crystalline.

  • Solution 2: Attempt co-evaporation with a non-polar solvent like hexanes. Dissolve the oil in a small amount of a volatile solvent (e.g., dichloromethane), add a larger volume of hexanes, and evaporate the solvents on a rotary evaporator. This can sometimes induce precipitation. If this fails, scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site.

Protocol: Recrystallization Solvent Screening
  • Place a small amount (10-20 mg) of your purified compound into several small test tubes.

  • Add a few drops of a single solvent to each tube and observe solubility at room temperature. An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when heated.

  • If a good single solvent isn't found, test two-solvent systems. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at room temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation). Heat the mixture until it becomes clear again, then allow it to cool slowly.

Good Solvent (High Solubility)Poor Solvent (Low Solubility)
DichloromethaneHexanes
Ethyl AcetateHexanes
AcetoneWater
Methanol / EthanolWater
Tetrahydrofuran (THF)Hexanes
Caption: Common Two-Solvent Systems for Recrystallization.[10]

References

  • Mancini, A., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC. Available at: [Link]

  • Arico, A. A., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound. EP0913381B1.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.
  • Unknown. (n.d.). Impurities in pharmaceutical substances. SlideShare. Available at: [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences.
  • Wikipedia. (n.d.). 1,8-Naphthyridine. Available at: [Link]

  • Al-Tel, T. H. (2018). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Greaves, R. F., et al. (1965). Microbiological Metabolism of Naphthyridines. PMC. Available at: [Link]

  • Wang, H., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Naphthyridinone. PubChem Compound Database. Available at: [Link]

  • Organic Syntheses. (n.d.). α-BROMONAPHTHALENE. Available at: [Link]

  • Walsh Medical Media. (2023). The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Available at: [Link]

  • Pharmaceutical Technology. (2025). Evaluating Impurities in Drugs (Part II of III). Available at: [Link]

  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • Indian Journal of Pharmaceutical Science & Research. (n.d.). A review on basic chromatographic techniques. Available at: [Link]

  • Gyan Sanchay. (n.d.). IMPURITIES. Available at: [Link]

  • Hornung, A., et al. (n.d.). Alkaline reforming of brominated fire-retardant plastics: Fate of bromine and antimony. ResearchGate. Available at: [Link]

  • Harrad, S., et al. (2011). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities. US3145084A.
  • Gyan Sanchay. (n.d.). Chromatography. Available at: [Link]

  • Morrissey, P., et al. (2025). Stability of sulphonate type membranes in aqueous bromine/bromide environments. ResearchGate. Available at: [Link]

  • Integrated Liner Technologies. (2024). Chromatography in Drug Development. Available at: [Link]

Sources

Overcoming solubility issues of 3-Bromo-1,5-naphthyridin-2(1H)-one in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-1,5-naphthyridin-2(1H)-one

Ticket ID: NMR-SOL-NAP-003 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering "brick dust" insolubility with This compound . This is a known issue with fused naphthyridinone systems. The insolubility arises not from high molecular weight, but from a rigid planar structure that facilitates strong intermolecular hydrogen bonding (amide dimer formation) and


-

stacking
.

Standard solvents like CDCl₃ are insufficient to disrupt this lattice energy. This guide provides a tiered solvent strategy, moving from thermal disruption to chemical modification (protonation).

Tier 1: The Thermal Approach (DMSO-d₆)

Attempt this first if you need to observe the amide (N-H) proton.

The Logic: DMSO-d₆ is a polar aprotic solvent that acts as a hydrogen bond acceptor. However, at room temperature, the self-association of the naphthyridinone often outcompetes the solvent interaction. Heating the sample increases the entropic penalty of the ordered crystal lattice, allowing the DMSO to solvate the individual molecules.

Protocol:

  • Prepare the sample in DMSO-d₆ (approx. 5-10 mg in 0.6 mL).

  • Do not filter yet if the solution is cloudy.

  • Heat the NMR tube to 80°C (353 K) inside the probe (ensure your probe is rated for this temperature).

  • Allow 5-10 minutes for equilibration.

  • Acquire the spectrum at elevated temperature.[1]

Troubleshooting:

  • Issue: Peaks are broad.

  • Cause: The molecule is likely undergoing intermediate exchange between aggregated and monomeric states, or restricted rotation.

  • Solution: Increase temperature to 100°C (if using a high-quality NMR tube) or proceed to Tier 2.

Tier 2: The Chemical Disruption (TFA-d)

The "Gold Standard" for insoluble nitrogen heterocycles.

The Logic: If thermal energy is insufficient, you must chemically break the intermolecular hydrogen bonds. Trifluoroacetic acid-d (TFA-d) is the solvent of choice.

  • Protonation: TFA protonates the basic nitrogen at the 5-position (pyridine-like nitrogen).

  • Repulsion: The resulting positive charge creates electrostatic repulsion between molecules, shattering the

    
    -stacking arrangement.
    
  • H-Bond Breaking: The acidic environment disrupts the lactam dimerization.

Protocol:

  • Method A (Pure): Dissolve 5-10 mg directly in neat TFA-d.

  • Method B (Spike): If you want to save money, use DMSO-d₆ as the bulk solvent and add 2-3 drops of neat TFA (protio or deutero) to the tube. Shake vigorously.

Critical Warning:

  • Exchangeable Protons: In neat TFA-d, the amide N-H signal will disappear due to rapid exchange with the deuterium pool.

  • Chemical Shift Drift: Protonation will significantly shift the signals of protons adjacent to the nitrogen atoms (downfield shift).

Decision Matrix: Solvent Selection

SolventStrategy Start Start: this compound Check1 Try DMSO-d6 @ 25°C Start->Check1 Result1 Soluble? Check1->Result1 Soluble Acquire Spectrum Result1->Soluble Yes Insoluble Insoluble / Broad Peaks Result1->Insoluble No Step2 Heat to 80°C Insoluble->Step2 Result2 Soluble? Step2->Result2 Result2->Soluble Yes Step3 Add TFA-d (or neat TFA-d) Result2->Step3 No Final Acquire (Note: NH lost) Step3->Final

Caption: Logical workflow for solubilizing rigid naphthyridinone systems. Blue nodes indicate actions, yellow diamonds indicate decision points.

Solvent Comparison Data
ParameterDMSO-d₆TFA-dCDCl₃
Solubility Power Moderate (High with heat)Excellent Poor
N-H Visibility Visible (sharp)Invisible (exchanged)Visible (often broad)
Sample Recovery Difficult (High BP)Easy (Evaporate)Easy
Cost LowHighVery Low
Shift Reference 2.50 ppm (quint)11.50 ppm (singlet)7.26 ppm (singlet)
Frequently Asked Questions (FAQ)

Q: Why can't I just use CDCl₃ mixed with Methanol-d₄? A: While adding MeOD increases polarity, it is often insufficient to break the strong dimer pairs of the 2(1H)-one lactam motif. Furthermore, MeOD will also exchange your N-H proton, causing it to disappear, without offering the "protonation benefit" that TFA provides to break the stacks.

Q: I see a new set of peaks after adding TFA. Did I degrade my compound? A: Likely not. You are observing the protonated species . The 1,5-naphthyridine system is basic. Adding acid creates the cation


. This causes a global downfield shift (deshielding) of the aromatic protons. This is reversible; if you neutralize the sample during workup, you recover the parent neutral molecule.

Q: Can I use D₂O with NaOD (Base)? A: Proceed with caution. While deprotonating the lactam (creating the anion) will solubilize it in water, the 3-bromo substituent makes the ring susceptible to Nucleophilic Aromatic Substitution (SnAr) by the hydroxide ion, potentially converting your bromide to a hydroxide (phenol) over time. Acid (TFA) is safer for the bromine substituent.

Q: How do I recover my sample from DMSO-d₆? A: DMSO is difficult to remove.

  • Add water to the NMR tube (precipitating the hydrophobic solid).

  • Extract with Ethyl Acetate or DCM.

  • Wash the organic layer thoroughly with water (3x) to remove DMSO.

  • Dry and concentrate.

Mechanism of Solubilization

The diagram below illustrates why TFA is effective where standard solvents fail.

Mechanism State1 Aggregated State (Intermolecular H-Bonds) Action + TFA-d (D+) State1->Action Acidification State2 Protonated Monomer (Electrostatic Repulsion) Action->State2 Breaking Lattice

Caption: TFA-d protonates the basic N5 nitrogen, creating cationic repulsion that breaks the aggregation.

References
  • Fulmer, G. R., et al. (2010).[2][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link[5]

  • Litvic, M., et al. (2012). Tautomerism of 1,8-naphthyridin-2-ones: NMR and theoretical study. (Contextual reference for naphthyridinone tautomer behavior in polar solvents).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Minimizing side reactions during 3-Bromo-1,5-naphthyridin-2(1H)-one coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-1,5-naphthyridin-2(1H)-one Coupling Optimization

Current Status: Online Agent: Dr. A. Vance, Senior Application Scientist Case ID: NAP-15-BR-COUPLING

Executive Summary: The Challenge of the 1,5-Naphthyridine Core

You are likely here because your cross-coupling yields are stalling below 40%, or you are observing significant protodehalogenation.

The this compound scaffold presents a "Perfect Storm" of three competing chemical challenges:

  • Catalyst Sequestration: The distal nitrogen (N5) is a potent ligand that binds Palladium, effectively poisoning your catalyst.

  • Tautomeric Ambiguity: The 2-one moiety exists in a lactam-lactim equilibrium, creating competition between N-arylation and O-arylation if not properly managed.

  • Electron Deficiency: The 1,5-naphthyridine core is highly electron-deficient, making the C-Br bond prone to oxidative addition but also highly susceptible to protodehalogenation (reduction) in the presence of hydride sources.

This guide moves beyond standard textbook conditions to provide field-tested protocols for stabilizing this specific substrate.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "My reaction turns black immediately and conversion stops at <20%."

Diagnosis: Catalyst Poisoning via N5-Coordination. Technical Insight: The N5 nitrogen in the 1,5-naphthyridine ring is highly basic and unhindered. Standard phosphines (PPh3, dppf) are often displaced by the substrate itself, forming a stable, inactive [Pd(Substrate)2Cl2] complex.

Corrective Action:

  • Switch to Bulky Dialkylbiaryl Phosphines: Use ligands that create a "protective shell" around the Pd center, preventing N5 coordination.

    • Recommendation:XPhos or BrettPhos .

  • Use Precatalysts: Do not generate Pd(0) in situ from Pd(OAc)2. Use XPhos Pd G3 or Pd(dba)2 to ensure active species formation before the substrate can sequester the metal.

Issue 2: "I see the product, but also a significant amount of the de-brominated starting material (Protodehalogenation)."

Diagnosis: Hydride Transfer from Solvent. Technical Insight: Electron-deficient heterocycles facilitate rapid oxidative addition. However, if the transmetallation step is slow, the Pd(II)-Ar species will intercept a hydride from the solvent (especially alcohols like MeOH or EtOH) or the base (if using alkoxides).

Corrective Action:

  • Solvent Swap: Strictly avoid primary/secondary alcohols. Switch to 1,4-Dioxane or Toluene .

  • Base Modification: If using carbonates (K2CO3), ensure the system is anhydrous. If using alkoxides, switch to K3PO4 (anhydrous) to remove the hydride source.

Issue 3: "I'm getting a mixture of N-coupled and C-coupled products."

Diagnosis: Unprotected Lactam Interference. Technical Insight: Under basic coupling conditions, the N1-H is deprotonated. The resulting anion is an ambident nucleophile. While the C3-Br is the intended electrophile, the N1 anion can attack the coupling partner if it has any electrophilic character, or coordinate to the metal center.

Corrective Action:

  • Mandatory Protection: We strongly recommend protecting the N1 position before the coupling step.

    • Preferred Group:SEM (2-(Trimethylsilyl)ethoxymethyl) . It is stable to basic coupling conditions but easily removed with TBAF or acid later.

    • Alternative:Bn (Benzyl) if hydrogenation is compatible with your downstream steps.

Part 2: Decision Logic & Mechanism Visualization

The following diagrams illustrate the critical decision pathways and the mechanism of catalyst poisoning specific to this scaffold.

Figure 1: Optimization Decision Matrix

OptimizationMatrix Start Substrate: This compound CheckProt Is N1 Protected? Start->CheckProt Protect Action: Protect N1 (SEM-Cl or Bn-Br) CheckProt->Protect No SolventCheck Solvent Selection CheckProt->SolventCheck Yes Protect->CheckProt Alcohol Alcoholic (MeOH/EtOH) RISK: Protodehalogenation SolventCheck->Alcohol Aprotic Aprotic (Dioxane/Toluene) SAFE SolventCheck->Aprotic Recommended LigandCheck Ligand Class Aprotic->LigandCheck Standard PPh3 / dppf RISK: N5 Catalyst Poisoning LigandCheck->Standard Bulky Buchwald (XPhos/BrettPhos) OPTIMAL: Steric Shielding LigandCheck->Bulky Recommended Result High Yield C-C Bond Formation Bulky->Result

Caption: Workflow for optimizing reaction conditions to avoid common pitfalls (poisoning, reduction).

Figure 2: The Catalyst Poisoning Mechanism

PoisoningMechanism Pd Active Pd(0) Binding N5-Pd Coordination Pd->Binding Small Ligands OxAdd Oxidative Addition (C-Br bond) Pd->OxAdd Bulky Ligands (XPhos) Substrate 1,5-Naphthyridine (N5 Lone Pair) Substrate->Binding Substrate->OxAdd C-Br Attack Poisoned Dead Catalyst Complex [Pd(L)(Substrate)n] Binding->Poisoned

Caption: Competition between productive oxidative addition and non-productive N5-coordination.

Part 3: Validated Experimental Protocols

Protocol A: SEM-Protection of this compound

Pre-requisite step to prevent N/O selectivity issues.

  • Suspend this compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Cool to 0 °C under Nitrogen.

  • Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H2 gas will occur.

  • Stir at 0 °C for 30 minutes until the solution becomes clear (formation of the sodium salt).

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.

  • Warm to Room Temperature and stir for 2 hours.

  • Quench with saturated NH4Cl (aq). Extract with EtOAc.

  • Purify via silica gel chromatography (Hex/EtOAc).

Protocol B: Optimized Suzuki-Miyaura Coupling

Designed to minimize protodehalogenation and catalyst poisoning.

ComponentReagentEquivalentsFunction
Substrate N-SEM-3-bromo-1,5-naphthyridin-2-one1.0Electrophile
Partner Boronic Acid / Pinacol Ester1.5Nucleophile
Catalyst XPhos Pd G3 0.02 - 0.05Precatalyst (prevents poisoning)
Base K3PO4 (Anhydrous)3.0Base (Avoids hydride transfer)
Solvent 1,4-Dioxane / Water (10:1)0.1 MHigh boiling, minimal reduction risk

Step-by-Step:

  • Charge a microwave vial or Schlenk tube with the Substrate , Boronic Acid , K3PO4 , and XPhos Pd G3 .

  • Seal the vessel and evacuate/backfill with Nitrogen (3 cycles). Critical: Oxygen removal prevents homocoupling.

  • Add degassed 1,4-Dioxane and degassed Water via syringe.

  • Heat to 80–100 °C for 2–4 hours.

    • Note: If using microwave irradiation, set to 100 °C for 30 mins.

  • Filter through Celite, concentrate, and purify.

Part 4: References & Authority

  • Catalyst Poisoning in N-Heterocycles:

    • Source: BenchChem Technical Support.[1] "Catalyst Poisoning in Reactions with Pyridine Substrates." (2025).[1] Link

    • Relevance: Establishes the mechanism of N-coordination deactivating Pd centers in naphthyridine/pyridine systems.

  • Protodehalogenation Mechanisms:

    • Source: Organic & Biomolecular Chemistry.[1][2][3][4][5][6][7] "Iron-catalyzed protodehalogenation of alkyl and aryl halides using hydrosilanes." (2025). Link

    • Relevance: While focusing on Fe, this paper outlines the general hydride transfer mechanism common in electron-deficient halides in the presence of reducing agents/solvents.

  • N- vs O-Alkylation Selectivity:

    • Source: RSC Advances. "N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor." (2019).[8] Link

    • Relevance: Validates the ambident nature of lactam nucleophiles and the necessity of protection strategies.

  • Pd-Catalyzed Cross-Coupling of Naphthyridines:

    • Source: MDPI Molecules. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." (2021). Link

    • Relevance: Provides structural analogs and confirms the utility of Pd-catalyzed functionalization on the naphthyridinone core.

  • Buchwald Precatalyst Utility:

    • Source: Walisongo Journal of Chemistry. "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides." (2016). Link

    • Relevance: Demonstrates the superiority of bulky phosphine ligands (like those in XPhos Pd G3) in challenging coupling environments.

Sources

Technical Support: Purification of 3-Bromo-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols Ticket ID: #NAPH-3BR-001 Status: Active Support Level: Tier 3 (Senior Scientist)[1]

Core Directive: The Solubility Challenge

As a researcher working with 3-Bromo-1,5-naphthyridin-2(1H)-one , you are likely facing a specific set of physical challenges. This molecule possesses a "Jekyll and Hyde" character:

  • The Lactam Motif: The 2(1H)-one moiety creates strong intermolecular hydrogen bonding (dimerization), resulting in a high crystal lattice energy and high melting point (>250°C).[1]

  • The Nitrogen Sink: The N-5 nitrogen adds polarity but also potential for protonation, making pH control during workup critical.[1]

  • The Bromine Substituent: While it adds lipophilicity, it does not sufficiently disrupt the crystal lattice to make the compound soluble in standard non-polar solvents like hexanes or ether.[1]

The Consequence: This compound is typically sparingly soluble in common low-boiling organic solvents (DCM, Acetone, Ether) and requires high-polarity or high-temperature systems for effective recrystallization.[1]

Solvent Selection Matrix

The following table summarizes the solubility profile and recommended solvent systems based on the nature of your crude material.

Solvent SystemRoleTemp. ProfileApplication Case
Glacial Acetic Acid (AcOH) Primary SolventReflux

RT
Best for Crude: Excellent for removing inorganic salts and regioisomers after bromination.[1]
DMF / Water Solvent / Anti-solvent

Best for High Purity: Ideal for final polishing.[1] Removes trace colored impurities.[1]
Ethanol (EtOH) Slurry / TriturationRefluxPurification of semi-pure solids. Removes minor organic impurities without full dissolution.[1]
DMSO Solvent

Not Recommended for Recrystallization. High boiling point makes removal difficult; use only if DMF fails.[1]

Decision Logic: The Purification Algorithm

Use the following decision tree to select the appropriate protocol for your specific batch of crude material.

RecrystallizationLogic Start Start: Crude this compound PurityCheck Assess Crude Purity (LCMS/NMR) Start->PurityCheck HighSalts High Inorganic Salts? (from Bromination) PurityCheck->HighSalts < 90% Purity MethodC Method C: Ethanol Trituration PurityCheck->MethodC > 95% Purity MethodA Method A: Glacial Acetic Acid HighSalts->MethodA Yes (Salts present) MethodB Method B: DMF / Water HighSalts->MethodB No (Organic impurities only) Result Pure Crystalline Solid MethodA->Result MethodB->Result MethodC->Result

Caption: Logical flow for selecting the optimal purification method based on crude impurity profile.

Standard Operating Procedures (SOPs)

Protocol A: Glacial Acetic Acid Recrystallization

Target: Crude material containing inorganic salts or significant starting material.

  • Dissolution: Suspend the crude this compound in glacial acetic acid (10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (

    
    ). The solid should dissolve completely.[1] If not, add AcOH in 1 mL increments.[1]
    
    • Critical Step: If black specks persist after 10 mins of reflux, perform a hot filtration through a glass frit or Celite pad.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature with gentle stirring.

  • Precipitation: Once at room temperature, if crystallization is low, dilute the mixture with an equal volume of water to force precipitation.[1]

  • Isolation: Filter the solid and wash exclusively with water (to remove acid) followed by a small amount of cold ethanol .[1]

  • Drying: Dry under high vacuum at

    
     to remove trace acetic acid.
    
Protocol B: DMF/Water Two-Solvent Recrystallization

Target: High-purity polishing (removing trace colored impurities).[1]

  • Dissolution: Dissolve the solid in the minimum amount of DMF at

    
    . (Approx. 5-7 mL/g).[1]
    
    • Warning: Do not boil DMF (

      
      ) as it can decompose to dimethylamine, which may react with the bromine.[1] Keep temp 
      
      
      
      .[1]
  • Anti-Solvent Addition: While keeping the solution hot (

    
    ), add hot water dropwise.
    
  • Cloud Point: Stop adding water the moment a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add a few drops of hot DMF to make the solution clear again.

  • Cooling: Turn off the heat. Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the crystals. Wash with a 1:1 mixture of cold DMF/Water, then flush with copious water.[1]

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This usually happens if the anti-solvent (water) is added too quickly or the temperature drops too fast.[1]

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool the solution much slower (wrap the flask in foil or a towel).

Q: The product is stuck in the mother liquor. Yield is low. A: Naphthyridinones can be surprisingly soluble in DMF.[1]

  • Fix: Concentrate the mother liquor by rotary evaporation (requires high vacuum pump for DMF) to half volume, then add more water and cool to

    
    .
    

Q: Can I use Acetone or Dichloromethane? A: Generally, no .[1] The 1,5-naphthyridin-2-one scaffold is too polar and rigid. It will likely remain insoluble in these solvents even at boiling point, making them suitable only for washing away non-polar impurities (trituration), not for recrystallization.[1]

Q: I see a "double spot" on TLC after recrystallization. A: This is likely the lactam-lactim tautomerism (keto-enol like behavior) or protonation on the silica.[1]

  • Verification: Run the TLC with 5% Methanol/DCM + 0.5% Triethylamine.[1] The base prevents protonation of the N-5 nitrogen and usually collapses the spots into one.[1]

References

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 2019.[1][2] (Describes analogous purification of bromo-naphthyridinones using EtOH/AcOH systems).

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[1][3] (Comprehensive review on 1,5-naphthyridine reactivity and solubility properties). [1]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. (Standard operating procedure for the DMF/Water protocol described above).

Sources

Technical Support Center: Optimizing Reaction Temperature for 1,5-Naphthyridine Bromination

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing reaction temperature for the selective bromination of 1,5-naphthyridine, designed for chemistry professionals. This document provides troubleshooting advice, frequently asked questions, and a detailed experimental protocol to control regioselectivity and minimize side reactions.

The bromination of 1,5-naphthyridine is a foundational synthetic step for creating a wide array of valuable intermediates in drug discovery and materials science. However, the inherent electronic nature of the naphthyridine core presents unique challenges in controlling the regioselectivity and extent of bromination. Temperature is arguably the most critical parameter in navigating these challenges. This guide provides expert insights and practical solutions to common issues encountered during this electrophilic aromatic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems researchers face, explaining the underlying chemical principles and offering actionable solutions.

Q1: Why is temperature such a critical parameter for the bromination of 1,5-naphthyridine?

A: Temperature directly influences three key aspects of the reaction: rate, selectivity, and the prevalence of side reactions.

  • Reaction Rate: Like most chemical reactions, an increase in temperature accelerates the rate of bromination. However, the 1,5-naphthyridine ring is electron-deficient, making it less reactive towards electrophilic substitution than benzene. Therefore, finding a temperature that enables a reasonable reaction time without causing degradation is crucial.

  • Regioselectivity (Kinetic vs. Thermodynamic Control): The 1,5-naphthyridine ring has several potential sites for bromination. The reaction can yield different constitutional isomers (e.g., 3-bromo-, 4-bromo-). Often, one isomer is formed faster at lower temperatures (the kinetic product), while another, more stable isomer is favored at higher temperatures

Validation & Comparative

A Comparative Spectroscopic Guide to the Carbonyl Signature of 3-Bromo-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of the carbonyl (C=O) group in 3-Bromo-1,5-naphthyridin-2(1H)-one. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple data table. It elucidates the underlying physical organic principles that govern the vibrational frequency of the crucial lactam carbonyl within this heterocyclic scaffold. By comparing the target molecule to structurally related analogs, we will establish a well-reasoned prediction for its C=O stretching frequency and provide a robust framework for spectral interpretation.

The Carbonyl Group: A Molecular Vibrational Probe

Infrared spectroscopy is a cornerstone technique for functional group identification in organic molecules. The carbonyl stretch is one of the most intense and reliable signals in an IR spectrum, typically appearing in the 1600-1900 cm⁻¹ region.[1] Its precise position is exquisitely sensitive to the local electronic and structural environment, making it a powerful diagnostic tool. For the this compound system, several competing factors dictate the final observed frequency of the C=O bond.

  • Amide Resonance: The molecule contains a cyclic amide (a lactam). The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group. This delocalization imparts more single-bond character to the C=O bond, weakening it and lowering its stretching frequency compared to a simple ketone (which is typically ~1715 cm⁻¹).[2][3] This is the dominant effect that places lactam carbonyls in the sub-1700 cm⁻¹ region.

  • Conjugation: The carbonyl group is conjugated with a π-system (the C3=C4 double bond and the aromatic ring). This further delocalizes electron density, reduces the C=O bond order, and causes a bathochromic shift (a shift to lower wavenumber).[4][5]

  • Ring Structure: As a six-membered lactam, the ring is relatively unstrained. This is in contrast to smaller, strained lactams (like β-lactams in penicillin) where ring strain forces greater s-character into the C=O bond, significantly increasing its stretching frequency.[2][4] For 1,5-naphthyridin-2(1H)-one, the six-membered ring contributes to a "standard" lactam frequency, generally expected around 1670 ± 10 cm⁻¹.[2]

  • Hydrogen Bonding: In the solid state (e.g., a KBr pellet) or in concentrated solutions, the N-H proton can form intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This polarization weakens the C=O bond, further lowering its stretching frequency.

  • Inductive Effect of the α-Substituent: This is the critical factor for the title compound. The bromine atom at the 3-position is highly electronegative. It exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the α-carbon and, by extension, from the carbonyl carbon. This effect counteracts the resonance donation from the nitrogen, strengthening the C=O double bond and causing a hypsochromic shift (a shift to higher wavenumber).[4]

The final observed C=O frequency is a net result of these competing phenomena, primarily the balance between electron-donating resonance and electron-withdrawing induction.

G cluster_effects Factors Influencing C=O Frequency in this compound Resonance Amide Resonance (N lone pair donation) Result Observed C=O Stretching Frequency Resonance->Result Lowers Frequency (Weaker C=O Bond) Conjugation π-Conjugation (C=C bond) Conjugation->Result Lowers Frequency (Weaker C=O Bond) Induction Inductive Effect (α-Bromine) Induction->Result Raises Frequency (Stronger C=O Bond) HBond Hydrogen Bonding (Solid State) HBond->Result Lowers Frequency (Weaker C=O Bond)

Caption: Competing electronic and intermolecular effects on the carbonyl frequency.

Comparative Analysis: Predicting the Carbonyl Peak

CompoundKey Structural FeaturesTypical C=O Frequency (cm⁻¹)Rationale for Frequency
Cyclohexanone Saturated 6-membered ketone~1715Standard reference ketone; no resonance or conjugation.[1]
2-Pyridone 6-membered lactam, conjugation, H-bonding~1665 (solid/conc. soln)Amide resonance and conjugation significantly lower the frequency from the ketone baseline.[9][10]
1,5-Naphthyridin-2(1H)-one Fused lactam, extended conjugation~1660 - 1670 (Estimated)Fused ring provides slightly more conjugation than 2-pyridone, likely placing the peak in a similar or slightly lower range.
This compound α-Bromo substituent ~1675 - 1690 (Predicted) The powerful electron-withdrawing inductive effect of bromine at the α-position counteracts resonance, strengthening the C=O bond and shifting the frequency higher than the unsubstituted parent compound.[4]

This analysis leads to the prediction that the carbonyl absorption for solid-state This compound will be found in the 1675-1690 cm⁻¹ range. The presence of the bromine atom is the key differentiator, shifting the peak to a higher wavenumber than would be expected for a typical fused pyridinone system.[11]

Recommended Experimental Protocol: FT-IR Analysis via KBr Pellet

To obtain a high-quality, reproducible IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is standard. This protocol ensures proper sample handling and data acquisition.

Methodology:

  • Materials:

    • Sample (~1-2 mg)

    • FT-IR grade KBr, desiccated (~150-200 mg)

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FT-IR Spectrometer

  • Sample Preparation:

    • Gently heat the mortar and pestle under a heat lamp to remove any adsorbed moisture.

    • Add the KBr to the mortar and grind thoroughly for 1-2 minutes to create a fine, uniform powder.

    • Add the sample to the KBr in the mortar.

    • Grind the sample and KBr together for 3-5 minutes until the mixture is a homogenous, fine powder. The quality of the final spectrum is highly dependent on achieving a small particle size to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 2-3 minutes. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Spectral Acquisition:

    • Place the empty sample holder in the spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Sources

Guide to Validating the Structure of 3-Substituted 1,5-Naphthyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Conundrum

In medicinal chemistry, the 1,5-naphthyridin-2(1H)-one scaffold is a privileged structure, frequently appearing in kinase inhibitors (e.g., c-Met, VEGFR) and antibacterial agents. However, validating 3-substituted derivatives presents a specific set of analytical challenges that routine characterization often misses.

The core difficulty lies in tautomeric ambiguity (lactam vs. lactim) and regioisomerism during synthesis. A 3-substituted product can easily be confused with its 4-substituted isomer or N-alkylated impurities if relying solely on 1D NMR. This guide objectively compares validation methodologies, establishing a hierarchy of analytical rigor from "Indicative" to "Definitive."

The Structural Challenge defined

Before validating, one must understand the potential pitfalls. The 1,5-naphthyridin-2(1H)-one core (Structure A ) exists in equilibrium with its hydroxy-tautomer (B ). Furthermore, synthetic routes often yield regioisomers (C ).

  • Tautomerism: The 2-oxo (lactam, A ) form is generally thermodynamically favored in polar solvents (DMSO), while the 2-hydroxy (lactim, B ) form may appear in non-polar environments or specific substitution patterns.

  • Regioisomerism: Electrophilic substitution or cyclization can occur at C3 or C4, and N-alkylation can occur at N1 or N5, leading to incorrect structural assignment if only proton counting is used.

Comparative Analysis of Validation Modalities

This section compares the performance of three validation tiers. "Performance" here is defined as the method's ability to unambiguously rule out incorrect isomers.

Table 1: Comparative Efficacy of Structural Validation Methods
FeatureLevel 1: Routine (1D NMR) Level 2: Advanced (2D NMR) Level 3: Definitive (X-ray)
Primary Output Chemical Shifts (

), Integration
Through-bond (HMBC) & Space (NOESY) connectivity3D Atomic Coordinates
Tautomer ID Low. Broad OH/NH signals are often ambiguous.Medium.

N-HMBC can distinguish N-H vs N=.
High. Explicit H-atom location.
Regioisomer ID Low. C3 vs C4 substitution often relies on weak splitting patterns.High. HMBC correlations definitively link substituents to the core.Absolute.
Sample Req. ~5 mg (Solution)~20 mg (Solution, high conc.)Single Crystal (>0.1 mm)
Turnaround < 1 Hour4-12 HoursDays to Weeks
Verdict Screening OnlyIndustry StandardGold Standard

Detailed Experimental Protocols

To achieve "Level 2" validation (the practical standard for publication), follow these specific protocols.

Protocol A: Synthesis of 3-Substituted 1,5-Naphthyridin-2(1H)-one (Representative)

Context: A common route involves the condensation of 3-aminopyridine-2-carbaldehyde with activated methylene compounds (e.g., malonates).

  • Reactants: Combine 3-aminopyridine-2-carbaldehyde (1.0 eq) and dimethyl malonate (1.2 eq) in ethanol.

  • Catalysis: Add piperidine (0.1 eq) as a base catalyst.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
    
  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol to ensure removal of uncyclized intermediates.

Protocol B: The "Self-Validating" NMR Acquisition

Standard


 is insufficient due to solubility and lack of hydrogen bonding stabilization.
  • Solvent System: Dissolve 15–20 mg of purified product in 0.6 mL DMSO-

    
     .
    
    • Why: DMSO stabilizes the lactam (NH) tautomer, sharpening the critical amide proton signal.

  • Temperature: Acquire at

    
     (298 K).
    
  • Pulse Sequences:

    • 
       (64 scans):  Ensure relaxation delay (
      
      
      
      ) > 2s to integrate aromatic protons accurately.
    • 
       (1024+ scans):  Essential for quaternary carbons (C2, C3, C4a, C8a).
      
    • HMBC (Optimized for 8 Hz): Critical for connecting the H4 proton to the C2 carbonyl.

    • NOESY/ROESY: Set mixing time to 300ms. Look for spatial proximity between the C3-substituent and H4.

Representative Data & Interpretation

The following data represents a typical validated profile for a 3-cyano-1,5-naphthyridin-2(1H)-one .

Table 2: Diagnostic NMR Signals (DMSO- )
PositionAtomShift (

ppm)
MultiplicityKey HMBC Correlation (Target Carbon)
NH (1)

12.40Broad SingletC2, C8a, C4a
C=O (2)

160.5Quaternary-
C-Subst (3)

105.2QuaternaryH4
H-4

8.65Singlet (Sharp)C2 (C=O) , C8a, C3-CN
H-6

7.60ddC4a, C8
H-7

7.85ddC5
H-8

8.80dC8a, C6

Interpretation Logic:

  • The "Lactam Check": The presence of a proton at 12.40 ppm and a Carbonyl at 160.5 ppm confirms the 2-one form. A 2-ol (lactim) would show a carbon shift closer to 168-170 ppm and no NH signal.

  • The "Regio-Check" (HMBC): The proton at H4 (8.65 ppm) is the linchpin. It must show a strong 3-bond correlation to the Carbonyl (C2). If the substituent were at C4, this correlation would be absent (no proton at C4).

Visualization of Validation Logic

Diagram 1: Structural Validation Workflow

This decision tree guides the researcher through the logical steps of confirming the scaffold.

ValidationWorkflow Start Crude Product Isolated H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR Check_NH NH Signal > 11ppm? H1_NMR->Check_NH Tautomer_Lactam Lactam (2-one) Confirmed Check_NH->Tautomer_Lactam Yes Tautomer_Lactim Lactim (2-OH) Suspected Check_NH->Tautomer_Lactim No (Broad/Missing) HMBC_Step Run HMBC Experiment Tautomer_Lactam->HMBC_Step XRay X-Ray Crystallography Tautomer_Lactim->XRay Required for Proof Check_H4_C2 H4 -> C2 Correlation? HMBC_Step->Check_H4_C2 Structure_Valid Structure Validated: 3-Subst-1,5-naphthyridin-2-one Check_H4_C2->Structure_Valid Strong 3J Coupling Regio_Error Regioisomer Error: Likely 4-Substituted Check_H4_C2->Regio_Error Missing Regio_Error->XRay Confirm Isomer

Caption: Decision matrix for validating 1,5-naphthyridin-2(1H)-ones. Green paths indicate successful validation via NMR; red paths require escalation to X-ray.

Diagram 2: Key HMBC & NOESY Correlations

This diagram visualizes the specific intramolecular connectivity required to prove the structure.

Correlations N1 N1 (NH) C2 C2 (C=O) N1->C2 C3 C3 (Subst) N1->C3 HMBC (3J) C2->C3 H4 H4 (Proton) C3->H4 Vicinal Subst R (Group) C3->Subst H4->C2 HMBC (3J) C8a C8a (Bridge) H4->C8a HMBC (3J) H4->Subst NOESY (Spatial)

Caption: Diagnostic correlations. Blue dashed lines represent through-bond HMBC couplings (Electronic); Red dotted lines represent through-space NOESY interactions (Spatial).

References

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. (Note: Analogous chemistry for 1,5-isomers). Russian Journal of General Chemistry.

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI Molecules. (Provides comparative spectral data for naphthyridinones).

  • Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. ResearchGate. (Structural examples and biological relevance).

  • Measuring methods available and examples of their applications: 2D HMBC. CEITEC. (Methodological basis for HMBC validation).

  • X-ray crystallography. Wikipedia. (Definitive structural proof methodology).

Safety Operating Guide

Navigating the Safe Handling of 3-Bromo-1,5-naphthyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Bromo-1,5-naphthyridin-2(1H)-one, a halogenated heterocyclic compound. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive risk mitigation in the laboratory.

Core Hazard Assessment: Understanding the Risks

Based on data from similar brominated aromatic compounds, this compound is anticipated to be harmful by inhalation, in contact with skin, and if swallowed.[1] It is also expected to be irritating to the eyes, respiratory system, and skin.[1] The primary routes of exposure are therefore dermal contact, eye contact, and inhalation of dust particles.

Key Hazard Statements for Structurally Similar Compounds:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[2]

These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols and engineered controls.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of personal safety. The following table outlines the recommended PPE for handling this compound, with an emphasis on the rationale behind each selection.

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Safety Goggles or Face ShieldTo prevent eye irritation from airborne particles or splashes, tightly fitting safety goggles are mandatory.[3] A face shield should be worn over safety goggles when there is a significant risk of splashing.
Skin/Body Chemical-resistant Lab Coat or CoverallsA lab coat should be worn at all times to protect against incidental skin contact. For larger quantities or procedures with a higher splash potential, chemical-resistant coveralls are recommended.[3][4]
Hands Chemical-resistant GlovesNitrile gloves provide good general protection for incidental contact.[3] For prolonged or direct contact, consider more robust options like butyl rubber or neoprene gloves.[3] Always inspect gloves for any signs of degradation before use.
Respiratory NIOSH/MSHA-approved RespiratorWhen handling the solid compound, especially if there is a potential for dust generation, a respirator with a particulate filter is essential to prevent inhalation of harmful particles.[3][4] All handling of the solid should be performed in a certified chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize exposure and ensure a safe working environment. The following diagram and procedural steps outline a comprehensive plan for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS of Analogous Compounds & Lab-Specific SOPs PPE_Don Don Appropriate PPE Prep->PPE_Don Fume_Hood_Prep Prepare & Verify Fume Hood Operation PPE_Don->Fume_Hood_Prep Weighing Weigh Compound in Fume Hood Fume_Hood_Prep->Weighing Proceed to Handling Dissolving Dissolve/Add to Reaction Weighing->Dissolving Decon Decontaminate Glassware & Surfaces Dissolving->Decon Proceed to Cleanup Waste_Seg Segregate Halogenated Waste Decon->Waste_Seg PPE_Doff Doff PPE Correctly Waste_Seg->PPE_Doff Hand_Wash Wash Hands Thoroughly PPE_Doff->Hand_Wash

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-1,5-naphthyridin-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.